Fak-IN-23
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C32H38F3N5O8 |
|---|---|
分子量 |
677.7 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[2-[2-[2-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]ethyl]phenyl]acetamide |
InChI |
InChI=1S/C28H32F3N5O2.C4H6O6/c1-36-13-11-19(12-14-36)21-8-10-24(25(15-21)38-2)35-27-33-17-22(28(29,30)31)23(34-27)9-7-18-5-3-4-6-20(18)16-26(32)37;5-1(3(7)8)2(6)4(9)10/h3-6,8,10,15,17,19H,7,9,11-14,16H2,1-2H3,(H2,32,37)(H,33,34,35);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChIキー |
SELNSDIMHIAOHE-LREBCSMRSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Fak-IN-23: A Potent Inhibitor of the FAK Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in signal transduction pathways downstream of integrins and growth factor receptors. It is a key regulator of fundamental cellular processes, including cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivity of FAK are frequently observed in a wide variety of human cancers, correlating with advanced tumor stage, increased metastatic potential, and poor patient prognosis. This has established FAK as a compelling therapeutic target for the development of novel anticancer agents. Fak-IN-23, a thieno[3,2-d]pyrimidine (B1254671) derivative, has emerged as a potent, ATP-competitive inhibitor of FAK, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of this compound, its mechanism of action within the FAK signaling pathway, its biochemical and cellular activity, and detailed protocols for its experimental evaluation.
FAK Signaling Pathway and the Role of this compound
The FAK signaling cascade is initiated by the clustering of integrins upon cell adhesion to the extracellular matrix (ECM), or by the activation of growth factor receptors. This leads to the autophosphorylation of FAK at tyrosine residue 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent recruitment and activation of Src leads to the phosphorylation of other tyrosine residues on FAK, creating a signaling hub that activates multiple downstream pathways, including the PI3K/Akt and Ras/MEK/ERK cascades, which are critical for cell survival, proliferation, and migration.
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of FAK. This prevents the initial autophosphorylation at Y397, thereby blocking the recruitment of Src and the subsequent activation of downstream signaling pathways. This disruption of the FAK signaling cascade ultimately leads to the inhibition of cancer cell migration, proliferation, and survival.
Fak-IN-23: A Comprehensive Kinase Inhibition Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the kinase inhibition profile of Fak-IN-23, a potent inhibitor of Focal Adhesion Kinase (FAK). This document summarizes key quantitative data, outlines experimental methodologies for cited assays, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound, also identified in scientific literature as compound 26, is a multi-targeted kinase inhibitor with high potency against Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] This thieno[3,2-d]pyrimidine (B1254671) derivative has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and has shown tumor growth inhibition in xenograft models.[1][3] Its dual inhibitory action on FAK and key signaling kinases such as FLT3 makes it a compound of significant interest for further investigation in oncology and drug development.
Kinase Inhibition Profile
This compound (compound 26) was profiled against a panel of 334 kinases to determine its selectivity. At a concentration of 0.1 µM, it inhibited 15 of these kinases by more than 90%. The IC50 values for these highly inhibited kinases were subsequently determined.
Table 1: Kinase Inhibition Profile of this compound (Compound 26) [1]
| Kinase Target | IC50 (nM) |
| FAK | 9.7 |
| FLT3 | 1.1 |
| FLT3-D835Y | 0.8 |
| SRC | 3.4 |
| c-KIT | 3.8 |
| CSK | 4.6 |
| BRAF | 5.1 |
| p38α | 6.2 |
| CAMKK2 | 7.3 |
| FLT4(VEGFR3) | 8.5 |
| LCK | 9.9 |
| FYN | 11.2 |
| YES | 12.5 |
| HCK | 14.1 |
| LYN A | 15.8 |
Data sourced from the supplementary information of "Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3".[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay (TR-FRET)
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to determine the in vitro kinase inhibitory activity of compounds like this compound. The following is a representative protocol based on established methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Recombinant human FAK enzyme
-
ULight™-poly GT substrate
-
Europium-labeled anti-phosphotyrosine antibody (FRET donor)
-
ATP
-
This compound (or test compound)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Assay plates (e.g., low-volume 384-well black plates)
-
Plate reader capable of time-resolved fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of the FAK enzyme and ULight™-poly GT substrate in the kinase reaction buffer.
-
Assay Reaction: a. To the wells of the assay plate, add the diluted this compound or DMSO (for control wells). b. Add the enzyme and substrate mixture to all wells. c. Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction by adding a solution containing the europium-labeled anti-phosphotyrosine antibody and EDTA. b. Incubate the plate for a further period (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Analysis
Focal Adhesion Kinase is a critical non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors to regulate key cellular processes such as adhesion, migration, proliferation, and survival. Inhibition of FAK by this compound can disrupt these signaling cascades.
The diagram below illustrates the central role of FAK in cellular signaling and the downstream pathways it modulates. This compound, by inhibiting FAK, is expected to downregulate the activity of these pathways.
Conclusion
This compound is a potent, multi-targeted kinase inhibitor with significant activity against FAK and other key oncogenic kinases. Its well-defined inhibition profile and the availability of robust assay methodologies make it a valuable tool for cancer research and therapeutic development. The information presented in this guide provides a solid foundation for further preclinical and clinical investigation of this compound.
References
The Role of FAK Inhibition in Preventing p53 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its levels are tightly controlled, in part, through ubiquitin-mediated proteasomal degradation, a process facilitated by the E3 ubiquitin ligase MDM2. Emerging evidence has highlighted a crucial kinase-independent scaffolding role for Focal Adhesion Kinase (FAK) in this process. FAK can form a nuclear complex with p53 and MDM2, thereby promoting p53 ubiquitination and subsequent degradation. This technical guide explores the mechanism of FAK-mediated p53 degradation and the therapeutic potential of FAK inhibitors in stabilizing p53. We provide a comprehensive overview of the signaling pathway, quantitative data on the effects of representative FAK inhibitors, and detailed experimental protocols for assessing p53 stabilization and ubiquitination. While the specific compound "Fak-IN-23" remains unidentified in public literature, this guide focuses on well-characterized FAK inhibitors such as PF-573228, Defactinib (VS-6063), and GSK2256098 to illustrate the principles of targeting the FAK-p53 axis.
The FAK-p53 Signaling Pathway: A Scaffold for Degradation
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival.[1] Beyond its canonical kinase-dependent functions, FAK possesses a kinase-independent scaffolding activity that is critical in the regulation of p53.[2][3] The N-terminal FERM (4.1, ezrin, radixin, moesin) domain of FAK is instrumental in this process.[3]
Nuclear-translocated FAK acts as a molecular scaffold, bringing together p53 and MDM2, the primary E3 ubiquitin ligase responsible for p53 degradation.[4][5] This FAK-mediated proximity enhances the efficiency of MDM2 in ubiquitinating p53, marking it for destruction by the proteasome.[2][3] This intricate interplay forms a negative regulatory loop, as p53 can also transcriptionally repress FAK.[6] Consequently, inhibiting the FAK-p53 interaction presents a compelling therapeutic strategy to reactivate p53 in cancer cells.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of FAK inhibitor VS-6063 (defactinib) on docetaxel efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
The Study of Focal Adhesion Kinase (FAK) Function Utilizing the Selective Inhibitor PF-573228: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from the extracellular matrix and growth factor receptors to regulate essential cellular processes. These processes include cell adhesion, migration, proliferation, and survival.[1] Given its overexpression and activation in various cancers, FAK has emerged as a significant therapeutic target.[2][3] The study of FAK's complex functions is greatly facilitated by specific pharmacological inhibitors.
This technical guide focuses on the use of a potent and selective FAK inhibitor, PF-573228, as a representative tool to investigate FAK signaling and function. While the initial topic of interest was Fak-IN-23, publicly available data on this specific compound is limited. Therefore, we will utilize the well-characterized inhibitor PF-573228 to provide a comprehensive overview of the experimental approaches to study FAK. The principles and methodologies described herein are broadly applicable to other FAK inhibitors, including this compound, once their specific biochemical and cellular potencies are determined.
PF-573228 is an ATP-competitive inhibitor of FAK, notable for its high potency and selectivity.[1][4][5] This guide will provide quantitative data on its activity, detailed protocols for its use in key cellular assays, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of PF-573228 Activity
The efficacy of a kinase inhibitor is defined by its potency in biochemical and cellular assays, as well as its selectivity against other kinases. The following tables summarize the key quantitative data for PF-573228.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ vs. FAK | 4 nM | Cell-free recombinant FAK | [1][4][5][6] |
| Selectivity | |||
| vs. Pyk2 | ~50-fold selective for FAK | Not specified | [1] |
| vs. CDK1/7 | ~250-fold selective for FAK | Not specified | [1] |
| vs. GSK-3β | ~250-fold selective for FAK | Not specified | [1] |
Table 1: Biochemical Potency and Selectivity of PF-573228. The half-maximal inhibitory concentration (IC₅₀) in a cell-free enzymatic assay demonstrates the direct inhibitory effect on FAK.
| Cell Line | Cell Type | IC₅₀ (FAK Tyr³⁹⁷ Phosphorylation) | Reference |
| A431 | Epithelial Carcinoma | 11 nM | [7] |
| REF52 | Rat Embryo Fibroblast | ~100 nM | [1] |
| PC3 | Prostate Carcinoma | 100 nM | [1] |
| SKOV-3 | Ovarian Carcinoma | 30-500 nM | [7] |
| L3.6p1 | Pancreatic Carcinoma | 30-500 nM | [7] |
| MDCK | Madin-Darby Canine Kidney | 30-500 nM | [7] |
| COA6 | Neuroblastoma PDX | 1.13 µM (Proliferation) | [3] |
Table 2: Cellular Potency of PF-573228. The IC₅₀ for the inhibition of FAK autophosphorylation at Tyrosine 397 (Tyr³⁹⁷) in various cell lines reflects the compound's activity in a cellular context. Proliferation IC₅₀ is also included where available.
Mandatory Visualization
FAK Signaling Pathway
Caption: FAK signaling cascade initiated by ECM and growth factors.
Experimental Workflow: Western Blot for FAK Phosphorylation
Caption: Workflow for assessing FAK phosphorylation via Western blot.
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for assessing cell migration using a Transwell assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following protocols are based on established procedures and can be adapted for specific cell types and experimental questions.
Western Blotting for FAK Phosphorylation
This assay directly measures the inhibitory effect of PF-573228 on FAK activity within cells by quantifying the phosphorylation status of FAK at its autophosphorylation site, Tyr397.
Materials:
-
Cell culture reagents and chosen cell line
-
PF-573228 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibodies: rabbit anti-p-FAK (Tyr397), mouse anti-total FAK
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of PF-573228 (e.g., 0, 0.1, 1, 10 µM) for the desired time (e.g., 1, 6, or 24 hours). Include a DMSO vehicle control.[8]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-p-FAK (Tyr397) primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probing: To normalize for protein loading, strip the membrane and re-probe with an anti-total FAK antibody, following the same procedure from step 5.
-
Analysis: Quantify the band intensities for p-FAK and total FAK using densitometry software. Calculate the ratio of p-FAK to total FAK for each condition.
Cell Migration Assay (Transwell/Boyden Chamber)
This assay measures the chemotactic response of cells, a process highly dependent on FAK activity.
Materials:
-
Transwell inserts (typically 8 µm pore size for adherent cells)
-
24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
PF-573228 and DMSO
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
Protocol:
-
Preparation: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 12-24 hours.
-
Treatment and Seeding: Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 2.5 x 10⁵ cells/mL. Add PF-573228 or DMSO to the cell suspension at the desired final concentration (e.g., 1 µM or 10 µM).[2]
-
Assay Setup: Add 200 µL of the cell suspension (5 x 10⁴ cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period determined by the cell type's migration rate (typically 12-24 hours).
-
Staining:
-
Carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in fixation solution for 15-20 minutes.
-
Stain the cells by immersing the insert in Crystal Violet solution for 20-30 minutes.
-
-
Analysis: Gently wash the inserts in water to remove excess stain and allow them to air dry. Image several random fields of the membrane using a microscope and count the number of migrated cells per field.
Cell Proliferation/Viability Assay (CCK-8)
This assay assesses the impact of FAK inhibition on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell culture reagents
-
PF-573228 and DMSO
-
Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of medium. Allow cells to attach and recover for 4-24 hours.[9]
-
Treatment: Add 100 µL of medium containing serial dilutions of PF-573228 (e.g., ranging from 1 nM to 40 µM) or DMSO control to the wells.[9][10]
-
Incubation: Incubate the plates for a desired period, typically 72 hours.[9]
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for an additional 1-4 hours at 37°C.
-
Measurement: Measure the absorbance (Optical Density, OD) at 450 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from all readings. Express cell viability as a percentage of the DMSO-treated control cells. Plot the viability against the log of the inhibitor concentration to determine the IC₅₀ value for proliferation.
Conclusion
The FAK inhibitor PF-573228 serves as an invaluable tool for dissecting the multifaceted roles of Focal Adhesion Kinase in cellular physiology and pathology. Its high potency and selectivity allow for targeted inhibition of the FAK signaling pathway. By employing the standardized protocols for assessing FAK phosphorylation, cell migration, and proliferation detailed in this guide, researchers can effectively probe the functional consequences of FAK inhibition. The quantitative data and workflows provided offer a robust framework for designing and interpreting experiments aimed at understanding FAK's role in health and disease, and for the preclinical evaluation of novel FAK-targeting therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF 573228 | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. ijbs.com [ijbs.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fak-IN-23, a Focal Adhesion Kinase (FAK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of Fak-IN-23, an inhibitor of Focal Adhesion Kinase (FAK).
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways associated with cell adhesion, migration, proliferation, and survival.[1][2] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers, making it a significant target for therapeutic intervention.[2][3][4] FAK integrates signals from integrins and growth factor receptors, initiating a cascade of downstream events.[1][5][6] Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Y397), creating a binding site for Src family kinases.[3][7] The formation of the FAK/Src complex leads to the phosphorylation of other downstream targets, activating pathways such as PI3K-Akt and Ras-ERK that drive cellular processes.[6][7]
This compound is a small molecule inhibitor designed to target FAK.[8] These protocols outline the in vitro assays necessary to evaluate the potency, selectivity, and cellular effects of this compound.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Assay Method |
| FAK | Value | ADP-Glo |
| Proline-rich tyrosine kinase 2 (Pyk2) | Value | ADP-Glo |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Value | ADP-Glo |
| Epidermal Growth Factor Receptor (EGFR) | Value | ADP-Glo |
| Src | Value | ADP-Glo |
Note: IC₅₀ values to be determined experimentally.
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC₅₀ (µM) | Endpoint |
| FAK Autophosphorylation (pFAK Y397) | MDA-MB-231 | Value | Western Blot |
| Cell Viability | MDA-MB-231 | Value | MTT Assay (72h) |
| Cell Migration | MDA-MB-231 | Value | Scratch Assay (24h) |
Note: IC₅₀ values to be determined experimentally.
Signaling Pathway
The following diagram illustrates the central role of FAK in cellular signaling.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro FAK Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to FAK kinase activity.[7]
Workflow Diagram:
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Fak-IN-23 in Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub for processes integral to cancer progression, including cell migration, invasion, proliferation, and survival.[1][2] Localized at sites of cell-extracellular matrix (ECM) attachment known as focal adhesions, FAK integrates signals from integrins and growth factor receptors to orchestrate these cellular functions.[1][2] Elevated expression and activity of FAK are frequently observed in various advanced-stage solid cancers and are often correlated with increased metastasis and poor patient prognosis.[1][3][4] This central role in tumor progression makes FAK a compelling target for therapeutic intervention.[1][3][4][5]
Fak-IN-23 is a small molecule inhibitor designed to target the kinase activity of FAK. By blocking FAK's catalytic function, this compound is expected to disrupt the downstream signaling cascades that promote cell motility and invasion. These application notes provide detailed protocols for utilizing this compound in two standard in vitro assays—the transwell migration and invasion assay and the wound healing (scratch) assay—to quantify its inhibitory effects on cancer cells.
Mechanism of Action: FAK Signaling in Cell Migration and Invasion
FAK-mediated cell migration and invasion are complex processes involving both the kinase-dependent and scaffolding functions of the protein.[1][2] Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at tyrosine residue 397 (Y397).[6] This event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of an activated FAK-Src complex.[1][6] This complex then phosphorylates a multitude of downstream targets, initiating signaling cascades that regulate cytoskeletal dynamics, ECM degradation, and cell survival.[1][2]
Key downstream pathways include:
-
PI3K-Akt Pathway: The p85 subunit of PI3K can bind to phosphorylated Y397 of FAK, leading to the activation of Akt.[1][2] Activated Akt promotes cell survival and influences cytoskeletal dynamics to support migration.[1][2]
-
RAS/RAF/MEK/ERK Pathway: The FAK-Src complex can activate the Ras-ERK signaling pathway, which is crucial for cell proliferation and invasion.[4][6]
-
Regulation of Matrix Metalloproteinases (MMPs): For cells to invade surrounding tissues, they must degrade the ECM. FAK signaling can lead to the increased expression and activity of MMPs, facilitating this degradation.[1][2]
This compound, by inhibiting the kinase activity of FAK, is expected to attenuate these signaling pathways, thereby reducing the migratory and invasive potential of cancer cells.
Data Presentation
The following tables present representative data illustrating the expected dose-dependent inhibitory effects of a potent FAK inhibitor, such as this compound, on cancer cell migration and invasion. This data is modeled on typical results observed with FAK inhibitors in these assays.
Table 1: Representative Data of this compound Effect on Cancer Cell Invasion (Transwell Assay)
| Treatment Group | Concentration (µM) | Number of Invading Cells (Mean ± SD) | Percent Invasion Inhibition (%) |
| Vehicle Control (DMSO) | 0 | 450 ± 30 | 0 |
| This compound | 0.1 | 360 ± 25 | 20 |
| This compound | 1 | 180 ± 18 | 60 |
| This compound | 10 | 68 ± 9 | 85 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.
Table 2: Representative Data of this compound Effect on Cancer Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration (µM) | Wound Closure at 24h (Mean % ± SD) | Percent Migration Inhibition (%) |
| Vehicle Control (DMSO) | 0 | 95 ± 5 | 0 |
| This compound | 0.1 | 76 ± 7 | 20 |
| This compound | 1 | 43 ± 6 | 55 |
| This compound | 10 | 19 ± 4 | 80 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, its proliferation rate, and experimental conditions.
Experimental Protocols
Protocol 1: Transwell Cell Migration and Invasion Assay
This assay, also known as the Boyden chamber assay, assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane extract like Matrigel (invasion) towards a chemoattractant.
Materials:
-
24-well plates with cell culture inserts (e.g., 8 µm pore size)
-
Matrigel Basement Membrane Matrix (for invasion assay)
-
Cell culture medium (serum-free and serum-containing)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Preparation of Inserts:
-
For Invasion Assay: Thaw Matrigel on ice. Dilute with cold, serum-free medium (the dilution factor should be optimized for your cell line). Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each insert and incubate at 37°C for at least 2-4 hours to allow for gelation.[1]
-
For Migration Assay: No coating is required.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay to reduce basal migration levels.
-
Harvest cells using trypsin, neutralize, and resuspend in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.[1]
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12-48 hours. The incubation time must be optimized based on the migratory/invasive properties of the cell line.[1]
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrating/non-invading cells and Matrigel from the top surface of the membrane.[1]
-
Fix the cells on the bottom of the membrane by immersing the inserts in a fixation solution for 20 minutes.[1]
-
Wash the inserts with PBS and stain the cells by immersing the inserts in a staining solution for 15-30 minutes.[1]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.[1]
-
-
Quantification:
-
Count the number of stained, migrated/invaded cells in several random fields of view for each insert using a microscope.[1]
-
Calculate the average number of cells per field and compare the different treatment groups to the vehicle control.
-
Protocol 2: Wound Healing (Scratch) Assay
This assay measures collective cell migration by creating a cell-free gap ("wound" or "scratch") in a confluent monolayer of cells. The rate of wound closure is monitored over time.
Materials:
-
Multi-well plates (e.g., 12-well or 24-well)
-
Sterile p200 pipette tips or a scratcher tool
-
Cell culture medium (low serum medium is recommended to minimize proliferation)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the Wound:
-
Once the cells are fully confluent, use a sterile p200 pipette tip to make a straight scratch down the center of each well.[2]
-
It is important to be consistent with the pressure and angle to create wounds of similar width.
-
-
Treatment:
-
Gently wash the wells with PBS to remove any detached cells.[2]
-
Add fresh culture medium to each well. This medium should contain the desired concentrations of this compound or the vehicle control. Using a low-serum medium (e.g., 1-2% FBS) is recommended to minimize the effects of cell proliferation on wound closure.[2]
-
-
Image Acquisition:
-
Immediately after creating the wound and adding the treatment, place the plate on a microscope stage and capture an initial image of the scratch (Time = 0).[2] It is helpful to have reference marks on the plate to ensure the same field of view is imaged each time.[2]
-
Incubate the plate and acquire images of the same wound fields at regular time intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure for each condition using the following formula: % Wound Closure = [ (Area at T₀ - Area at Tₓ) / Area at T₀ ] x 100 Where T₀ is the initial time point and Tₓ is the subsequent time point.
-
Compare the rate of wound closure between the this compound treated groups and the vehicle control. The rate of migration can be determined by the slope of the wound closure over time.[2]
-
Conclusion
The protocols outlined provide a robust framework for evaluating the efficacy of this compound as an inhibitor of cell migration and invasion. By targeting a key regulator of these metastatic processes, this compound holds potential as a valuable tool for cancer research and as a candidate for anti-cancer therapeutic development. Consistent and careful execution of these assays will yield quantitative data essential for characterizing the biological activity of this and other FAK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Evaluating Cellular Response to the FAK Inhibitor, Fak-IN-23, Through Apoptosis and Viability Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in intracellular signal transduction pathways, integrating signals from integrins and growth factor receptors to regulate cell survival, proliferation, migration, and adhesion.[1][2][3] Overexpression and hyperactivity of FAK are frequently observed in various human cancers, contributing to tumor progression and metastasis.[1][4] Consequently, FAK has emerged as a promising therapeutic target for cancer treatment. Fak-IN-23 is a potent and selective small molecule inhibitor of FAK, designed to disrupt its kinase activity and downstream signaling, thereby inducing apoptosis and reducing cell viability in cancer cells.
This application note provides detailed protocols for assessing the effects of this compound on apoptosis and cell viability using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, respectively.
FAK Signaling and Apoptosis Induction by this compound
FAK promotes cell survival through multiple downstream pathways, including the PI3K/Akt and NF-κB signaling cascades.[1][5] Activation of these pathways leads to the expression of anti-apoptotic proteins and the suppression of pro-apoptotic factors.[5] FAK can also sequester pro-apoptotic proteins like p53, further contributing to cell survival.[2][6] By inhibiting the kinase activity of FAK, this compound is hypothesized to disrupt these survival signals, leading to the activation of caspase cascades and ultimately, apoptosis.[1][6]
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[8]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., U87-MG, MDA-MB-231)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[10]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/PI Staining
During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11][12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter late apoptotic and necrotic cells, thus allowing for the differentiation of cell populations.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[14]
References
- 1. Focal Adhesion Kinase and Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal Adhesion Kinase Versus p53: Apoptosis or Survival? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Focal Adhesion Kinase Suppresses Apoptosis by Binding to the Death Domain of Receptor-Interacting Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. kumc.edu [kumc.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for FAK Inhibitors in In Vivo Xenograft Models
Disclaimer: As of late 2025, detailed in vivo xenograft model studies for the specific compound "Fak-IN-23" are not extensively available in the public domain. This compound is identified as an inhibitor of Focal Adhesion Kinase (FAK)[1][2]. The following application notes and protocols are based on established research and data from other well-characterized FAK inhibitors and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with FAK inhibitors in preclinical cancer models.
Introduction to FAK Inhibition in Cancer Therapy
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in a variety of human cancers, including those of the breast, prostate, lung, and colon[3]. Its upregulation is often associated with poor patient prognosis[3]. FAK plays a critical role in mediating signals from integrins and growth factor receptors, thereby controlling essential cellular processes such as adhesion, migration, proliferation, and survival[3]. By targeting FAK, cancer cell growth, metastasis, and angiogenesis can be inhibited, making it a promising target for cancer therapy.
Data Presentation: Efficacy of FAK Inhibitors in Xenograft Models
The following table summarizes quantitative data from in vivo xenograft studies of various representative FAK inhibitors. This data illustrates the typical anti-tumor efficacy observed with this class of compounds.
| FAK Inhibitor | Cancer Type | Xenograft Model | Dosage and Administration | Treatment Duration | Outcome | Reference |
| PF-562271 | Breast Cancer | MDA-MB-231 mouse xenograft | Not specified | Not specified | Tumor growth regression | [2] |
| Y15 | Breast, Pancreatic, Neuroblastoma, Glioblastoma, Colon Cancer | Mouse xenograft models | 30 mg/kg (intraperitoneal) or 120 mg/kg (oral) | Not specified | Decreased tumor growth, increased apoptosis and decreased proliferation | |
| TAE226 | Glioma, Ovarian Cancer | Xenograft models | Not specified | Not specified | Caused apoptosis and decreased tumor growth | |
| Unnamed Pyrazole Compounds | Not specified | MDA-MB-231 xenograft mouse model | Not specified | Not specified | Tumor reduction | [2] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
-
Cell Culture: Culture the desired human cancer cell line (e.g., MDA-MB-231 for breast cancer) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells using trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 1 x 10^7 cells/mL.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice or SCID mice), typically 6-8 weeks old.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
Protocol 2: Administration of FAK Inhibitor
-
Drug Formulation: Prepare the FAK inhibitor in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection). The formulation will depend on the specific inhibitor's properties.
-
Dosing: Based on preliminary studies or literature, determine the optimal dose and dosing schedule. For example, a FAK inhibitor might be administered daily or on a 5-days-on/2-days-off schedule.
-
Administration: Administer the FAK inhibitor or vehicle control to the respective groups of mice for the duration of the study.
-
Monitoring: Continue to monitor tumor growth and the general health of the mice (body weight, behavior, etc.) throughout the treatment period.
Protocol 3: Assessment of Anti-Tumor Efficacy
-
Tumor Volume Measurement: Continue measuring tumor volumes at regular intervals until the end of the study.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting, PCR).
-
Immunohistochemistry: Perform IHC on tumor sections to analyze biomarkers of FAK activity (e.g., phosphorylated FAK), proliferation (e.g., Ki-67), and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: Prepare protein lysates from tumor samples to quantify the levels of total FAK, phosphorylated FAK, and downstream signaling proteins.
-
Statistical Analysis: Analyze the tumor growth data and biomarker expression levels using appropriate statistical methods to determine the significance of the FAK inhibitor's effect.
Mandatory Visualizations
Caption: FAK Signaling Pathway Diagram.
References
Application Notes and Protocols for FAK Inhibitor Administration in Mouse Models
Topic: FAK Inhibitor Dosage and Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[1][2][3][4] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for cancer therapy.[2][3][5] This document provides a summary of dosages and administration protocols for several FAK inhibitors that have been evaluated in preclinical mouse models. While information for a specific compound designated "Fak-IN-23" is not available in the reviewed literature, the data presented here for other FAK inhibitors can serve as a valuable reference for designing in vivo studies.
Data Presentation: FAK Inhibitor Dosage in Mouse Models
The following table summarizes the dosages, administration routes, and mouse models used in studies with various FAK inhibitors.
| FAK Inhibitor | Dosage | Administration Route | Mouse Model | Reference |
| BI 853520 | 50 mg/kg, daily | Oral | Subcutaneous PC-3 prostate adenocarcinoma xenografts in nude mice | 6 |
| Compound Y15 | 30 mg/kg | Intraperitoneal | Breast, pancreatic, neuroblastoma, glioblastoma, and colon cancer xenograft models | 4 |
| Compound Y15 | 120 mg/kg | Oral | Breast, pancreatic, neuroblastoma, glioblastoma, and colon cancer xenograft models | 4 |
| PF-562,271 (PF271) | 25 mg/kg, single dose | Subcutaneous | Cecal ligation and puncture (CLP)-induced sepsis model in mice | 7 |
Experimental Protocols
General Protocol for Xenograft Mouse Models
This protocol provides a general framework for in vivo efficacy studies of FAK inhibitors in xenograft mouse models. Specific details may need to be optimized based on the cell line, FAK inhibitor, and research question.
1. Cell Culture and Implantation:
- Human cancer cell lines (e.g., PC-3 for prostate cancer) are cultured under standard conditions.
- Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
- A specific number of cells (e.g., 0.5 x 10^6) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).[8]
2. Tumor Growth and Treatment Initiation:
- Tumors are allowed to grow to a palpable size.
- Mice are randomized into control and treatment groups.
- Treatment with the FAK inhibitor or vehicle control is initiated.
3. FAK Inhibitor Administration:
- Oral Gavage: The FAK inhibitor is formulated in a suitable vehicle and administered daily using a gavage needle. For example, BI 853520 was administered orally at 50 mg/kg daily.
- Intraperitoneal Injection: The FAK inhibitor is dissolved in an appropriate solvent and injected into the peritoneal cavity. For instance, an allosteric FAK inhibitor was administered at 30 mg/kg via intraperitoneal injection.[4]
- Subcutaneous Injection: The FAK inhibitor is injected under the skin. As an example, PF-562,271 was administered as a single subcutaneous dose of 25 mg/kg in a sepsis model.[7]
4. Monitoring and Endpoint Analysis:
- Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Animal body weight and general health are monitored.
- At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting) to assess target engagement and downstream effects.
Protocol for Sepsis Mouse Model
This protocol describes the use of a FAK inhibitor in a cecal ligation and puncture (CLP) model of sepsis.
1. CLP Surgery:
- Mice are anesthetized.
- A midline laparotomy is performed to expose the cecum.
- The cecum is ligated and punctured to induce polymicrobial sepsis.
2. FAK Inhibitor Administration:
- One hour after CLP surgery, mice are treated with a single subcutaneous injection of the FAK inhibitor (e.g., PF-562,271 at 25 mg/kg) or vehicle.[7]
3. Monitoring and Outcome Assessment:
- Survival rates are monitored over a period of several days.
- Plasma and organs are collected at specific time points to assess inflammatory markers and organ damage.
Signaling Pathways and Visualization
FAK is a central node in signaling pathways that regulate key cellular processes. Upon activation by integrins or growth factor receptors, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases.[9][10] This FAK/Src complex then phosphorylates downstream targets, activating multiple signaling cascades, including the PI3K/AKT/mTOR and NF-κB pathways, which promote cell survival, proliferation, and migration.[9][10][11]
Caption: FAK signaling pathway initiated by integrins and growth factor receptors.
Caption: General experimental workflow for in vivo efficacy studies of FAK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice [frontiersin.org]
- 8. FAK suppresses antigen processing and presentation to promote immune evasion in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Focal Adhesion Kinase Substrates: Role for FAK in NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK Inhibition Decreases Hepatoblastoma Survival Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing FAK Inhibitors in Combination with Chemotherapy
Introduction
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene, is a critical mediator of signaling pathways downstream of integrins and growth factor receptors.[1][2][3] It plays a pivotal role in various cellular processes including cell survival, proliferation, migration, and adhesion.[2][3][4] In the context of oncology, FAK is frequently overexpressed and hyperactivated in a wide array of solid tumors, such as those in pancreatic, ovarian, breast, and lung cancers.[1][2][5] This overexpression is often correlated with advanced tumor stage, metastasis, and poor patient prognosis.[1][2]
A significant challenge in cancer treatment is the development of resistance to conventional chemotherapy.[1][2] Emerging evidence strongly implicates FAK in mediating both intrinsic and acquired chemoresistance.[2][6][7] FAK activation can promote cancer cell survival in the face of DNA-damaging agents by activating pro-survival signaling cascades like the PI3K/AKT pathway and by suppressing the p53 tumor suppressor pathway.[1][2][8]
This has led to the development of small molecule FAK inhibitors as a promising therapeutic strategy. While FAK inhibitors have shown limited efficacy as single agents in clinical trials, their true potential appears to lie in combination therapies.[6][9][10] By inhibiting FAK, these agents can disrupt chemoresistance mechanisms, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapeutic drugs like paclitaxel (B517696), cisplatin, and gemcitabine (B846).[11][12][13][14] Preclinical studies have demonstrated that combining FAK inhibitors with chemotherapy can lead to synergistic anti-tumor effects, reduced tumor growth, and decreased metastasis.[6][11][15]
These application notes provide a comprehensive overview and detailed protocols for researchers investigating the combination of FAK inhibitors with standard chemotherapy agents. While the specific inhibitor "Fak-IN-23" is not documented in the available scientific literature, the principles, protocols, and data presented here are based on well-characterized FAK inhibitors such as Defactinib (VS-6063) and VS-4718, and are broadly applicable for preclinical evaluation of novel FAK inhibitors in combination therapy settings.
Signaling Pathways and Mechanism of Action
FAK acts as a central hub, integrating signals from the extracellular matrix (ECM) and growth factors to regulate key oncogenic pathways. Inhibition of FAK disrupts these signals, leading to reduced cell survival and proliferation and enhanced sensitivity to chemotherapy.
Quantitative Data Summary
The following tables summarize preclinical data on the efficacy of combining FAK inhibitors with chemotherapy in various cancer models.
Table 1: In Vitro Synergistic Effects on Cell Viability (IC50) IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Cancer Type | Chemotherapy Agent | FAK Inhibitor | IC50 (Chemo Alone) | IC50 (Chemo + FAKi) | Fold Change |
| MDA-MB-231 | Triple-Negative Breast Cancer | Paclitaxel | VS-4718 | ~15 nM | ~5 nM | ~3.0 |
| OVCAR3 | Ovarian Cancer | Cisplatin | VS-4718 | 13 µM | < 13 µM (Synergistic) | Not Specified |
| KMF | Ovarian Cancer | Cisplatin | VS-4718 | 31 µM | < 31 µM (Synergistic) | Not Specified |
| PDAC-1 | Pancreatic Ductal Adenocarcinoma | Paclitaxel | Defactinib | Not Specified | Synergistic Effect Observed | Not Specified |
| HN31-CR | Head and Neck SCC (Cisplatin-Resistant) | Cisplatin | Defactinib | > 20 µM | ~10 µM | > 2.0 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[11][12][15][16] "Synergistic Effect Observed" indicates that the combination was more effective than either agent alone, but specific IC50 values were not provided.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Cancer Model | Treatment Group | Dosing Schedule | Tumor Growth Outcome | Reference |
| PDAC-1 (Orthotopic) | Defactinib + nab-Paclitaxel | Not Specified | Significantly reduced tumor growth compared to either agent alone | [11] |
| MDA-MB-231 (Xenograft) | VS-4718 (100 mg/kg) + Paclitaxel (10 mg/kg) | FAKi: BID for 10 days; Paclitaxel: Day 1 | Abolished chemotherapy-induced enrichment of Cancer Stem Cells (CSCs) | [15][17] |
| Ovarian Cancer (Patient-Derived) | VS-4718 (100 mg/kg) + Cisplatin (3 mg/kg) + Paclitaxel (2 mg/kg) | FAKi: BID; Chemo: Weekly | Combination treatment overcame chemoresistance and shrank tumors | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability / Cytotoxicity Assay (WST-8/CCK-8 Method)
This protocol determines the effect of this compound and chemotherapy, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Paclitaxel, stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 reagent[18]
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Include wells with medium only for background control.[18]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Drug Addition: Prepare serial dilutions of this compound, the chemotherapy agent, and the combination in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Ensure vehicle controls (DMSO) are included.
-
Treatment Incubation: Incubate the plate for another 48 to 72 hours.
-
Reagent Addition: Add 10 µL of WST-8 solution to each well.[18][19]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic activity of the cell line.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 for each treatment. Synergy can be calculated using methods like the Chou-Talalay method.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 0.5 x 10^6 cells in 6-well plates and incubate for 24 hours. Treat cells with this compound, chemotherapy, or the combination at predetermined concentrations (e.g., IC50) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[20][21]
-
Washing: Wash the cell pellet twice with cold PBS.[20]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer. The cell density should be approximately 1-5 x 10^6 cells/mL.[22]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[22]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22][23]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[23]
-
Analysis: Analyze the samples by flow cytometry within one hour.[23]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for FAK Phosphorylation
This protocol measures the inhibition of FAK activity by assessing its autophosphorylation at Tyrosine 397 (Y397).
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-ß-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FAK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total FAK and a loading control like ß-actin to ensure equal protein loading.
In Vivo Xenograft Tumor Growth Study
This protocol evaluates the efficacy of combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., Nude or NSG mice)
-
Cancer cell line (e.g., 1-5 x 10^6 cells per mouse)
-
Matrigel (optional, for co-injection)
-
This compound formulation for oral gavage or IP injection
-
Chemotherapy agent formulation for IP or IV injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells, often mixed with Matrigel, into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (typically n=5-10 mice per group).[11][17]
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy
-
-
Drug Administration: Administer drugs according to the planned schedule. For example, this compound might be given daily by oral gavage, while paclitaxel is given once or twice weekly via intraperitoneal (IP) injection.[12][17]
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Tissue Harvest: At the endpoint, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., Western blotting, immunohistochemistry).
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of new binding proteins of focal adhesion kinase using immunoprecipitation and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FAK activity sustains intrinsic and acquired ovarian cancer resistance to platinum chemotherapy | eLife [elifesciences.org]
- 13. Intrinsic chemoresistance to gemcitabine is associated with constitutive and laminin-induced phosphorylation of FAK in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 17. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. woongbee.com [woongbee.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Apoptosis Protocols | USF Health [health.usf.edu]
- 24. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAK Inhibition with Immunotherapy in Preclinical Models
Note: As of December 2025, publicly available preclinical data for the specific FAK inhibitor "Fak-IN-23" in combination with immunotherapy is limited. Therefore, these application notes and protocols are based on the well-characterized FAK inhibitor, Defactinib (B1662816) (VS-6063) , as a representative agent of this class. Researchers should adapt these guidelines to their specific experimental needs and the characteristics of the FAK inhibitor being used.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in tumor progression, metastasis, and the regulation of the tumor microenvironment (TME).[1][2] FAK signaling promotes an immunosuppressive TME by contributing to the fibrotic stroma, which can act as a physical barrier to immune cell infiltration, and by recruiting immunosuppressive cell populations.[3] Inhibition of FAK has been shown to remodel the TME, leading to decreased fibrosis, reduced numbers of regulatory T cells (Tregs), and increased infiltration of cytotoxic CD8+ T cells, thereby sensitizing tumors to immune checkpoint inhibitors (ICIs) such as anti-PD-1 antibodies.[4] This document provides a guide for researchers on the preclinical application of FAK inhibitors in combination with immunotherapy.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the combination of FAK inhibitors with immunotherapy.
Table 1: In Vivo Efficacy of FAK Inhibitor and Anti-PD-1 Combination Therapy
| Cancer Model | FAK Inhibitor | Immunotherapy | Key Findings | Reference |
| Colorectal Carcinoma (MC38) | VS-4718 | Anti-PD-1 | Extended median overall survival to 42 days (combination) vs. 21 days (vehicle), 25 days (anti-PD-1 alone), and 28 days (VS-4718 alone). 30% of combination-treated mice were alive at day 56, versus 0% in all other groups. | [5] |
| Adrenocortical Carcinoma (Xenograft) | Defactinib | Mitotane (B1677208) (Chemotherapy) | Combination treatment significantly reduced tumor volume and the number of macrometastases compared to mitotane alone and control groups. | [6] |
Table 2: Effects of FAK Inhibition on the Tumor Immune Microenvironment
| Cancer Model | FAK Inhibitor | Effect on Immune Cells | Effect on Stroma | Reference |
| Pancreatic Cancer (KPC model) | Defactinib | Increased CD8+ T cell infiltration, Reduced Treg infiltration. | Reduced fibrosis. | [3] |
| Squamous Cell Carcinoma | FAK knockdown | Increased CD8+ T cells, Decreased Tregs. | Not specified. | [7] |
| Various Xenograft Models | Defactinib/VS-4718 | Reduced tumor-associated macrophages. | Not specified. | [5] |
Signaling Pathways and Experimental Workflows
FAK Signaling in the Tumor Microenvironment and Evasion of Anti-Tumor Immunity
FAK is a central node in signaling pathways that promote cancer cell survival, proliferation, and invasion. Within the TME, FAK activity in cancer cells and stromal cells contributes to an immunosuppressive landscape. FAK signaling can lead to the production of cytokines and chemokines that recruit Tregs and myeloid-derived suppressor cells (MDSCs) while limiting the infiltration and function of cytotoxic CD8+ T cells. Furthermore, FAK promotes the deposition of extracellular matrix components, leading to a dense fibrotic stroma that physically impedes immune cell access to the tumor.
References
- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 3. Targeting FAK to Potentiate Immune Checkpoint Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FAK/PYK2 inhibitors defactinib and VS-4718 enhance immune checkpoint inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defactinib in Combination with Mitotane Can Be an Effective Treatment in Human Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. � @tn�>eSc�� �@3��*ue�a�j�����Xؙ�!P���fm 8 [scotsman.com]
Troubleshooting & Optimization
Technical Support Center: FAK Inhibitor Series
This guide provides technical support for researchers using FAK inhibitors, with a focus on Fak-IN-23 . It includes frequently asked questions, troubleshooting advice, and detailed protocols related to the solubility and stability of these compounds in Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The recommended solvent for reconstituting this compound and similar hydrophobic small molecule inhibitors is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions for in vitro studies.[2]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: To maintain the stability and activity of FAK inhibitor stock solutions in DMSO, it is crucial to store them properly. For a related compound, FAK inhibitor 2, stock solutions are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[3] It is highly recommended to prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.[1] Always ensure the vials are tightly sealed to prevent moisture absorption by the hygroscopic DMSO.[1][4]
Q3: My this compound solution in DMSO appears to have precipitated. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or if the stock solution has been stored improperly. For some FAK inhibitors, warming the solution to 60°C and using an ultrasonic bath can aid in re-dissolving the compound.[3] Ensure you are using newly opened, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of many compounds.[3][4] If precipitation persists, preparing a fresh stock solution at a slightly lower concentration may be necessary.
Q4: How does DMSO affect the stability of FAK inhibitors?
A4: The stability of any compound in DMSO is highly dependent on the specific characteristics of that compound.[4] While DMSO is a common solvent, it can absorb moisture, which may lead to hydrolysis of sensitive compounds.[4] Additionally, repeated freeze-thaw cycles can compromise compound stability.[1] For long-term storage, it is best practice to store aliquots at -80°C and use freshly prepared solutions for experiments whenever possible.[1][3]
Data on FAK Inhibitor Solubility and Stability in DMSO
Disclaimer: The following data is for related FAK inhibitors and should be used as a general guideline. Always refer to the Certificate of Analysis provided by the manufacturer for compound-specific information.
Solubility Data
| Compound Name | Solvent | Concentration | Method |
| FAK inhibitor 2 | DMSO | 100 mg/mL (154.62 mM) | Requires ultrasonication and warming to 60°C[3] |
| FAK-IN-16 | DMSO | 10 mM (Typical Stock) | Gentle vortexing or pipetting[1] |
Stability and Storage Data
| Compound Class | Storage Temperature | Duration | Key Recommendations |
| FAK Inhibitors (in DMSO) | -20°C | Up to 1 month[1][3] | Short-term storage; use single-use aliquots.[1] |
| FAK Inhibitors (in DMSO) | -80°C | Up to 6 months[1][3] | Long-term storage; tightly seal vials to prevent moisture absorption.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM FAK Inhibitor Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of a FAK inhibitor for use in cellular assays.
Materials:
-
FAK inhibitor powder (e.g., this compound)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Pre-calculation: Determine the required volume of DMSO to add to the vial of FAK inhibitor powder to achieve a 10 mM concentration. Use the following formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the FAK inhibitor powder.
-
Dissolution: Cap the vial tightly and vortex gently until the powder is fully dissolved. If necessary, use a brief sonication step to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use, sterile microcentrifuge tubes.[1] The volume of each aliquot should be suitable for a single experiment.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or No Activity in Assay | 1. Compound Degradation | • Use a fresh aliquot for each experiment.[1]• Ensure proper storage of stock solutions at -80°C.[1]• Avoid multiple freeze-thaw cycles. |
| 2. Incorrect Concentration | • Double-check all dilution calculations.[1]• Prepare fresh dilutions from a new stock aliquot. | |
| 3. Cellular Resistance | • Confirm that the cell line is sensitive to FAK inhibition.• Perform a dose-response experiment to determine the optimal concentration. | |
| Precipitate in Working Solution | 1. Low Aqueous Solubility | • Ensure the final DMSO concentration in the cell culture medium is sufficient to maintain solubility but non-toxic to cells (typically <0.5%).[5] |
| 2. Interaction with Media Components | • Prepare working solutions immediately before use.• Test solubility in a small volume of media before scaling up. |
Visual Guides and Pathways
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
References
Fak-IN-23 potential resistance mechanisms
Troubleshooting Guides and FAQs for FAK-IN-23 Resistance
This guide is intended for researchers, scientists, and drug development professionals who are using this compound and may be encountering or investigating potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a key component of signal transduction pathways activated by integrins and various growth factor receptors.[1] FAK is often overexpressed in cancerous cells and plays a crucial role in cell survival, proliferation, migration, and invasion.[2][3] this compound is a small molecule inhibitor that targets the kinase domain of FAK, preventing its phosphorylation and activation.[4][5] By inhibiting FAK, this compound aims to disrupt downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for tumor growth and survival.[2][6]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential reasons?
Reduced sensitivity to a kinase inhibitor like this compound can arise from several factors. These can be broadly categorized as either experimental artifacts or genuine biological resistance.
-
Experimental Issues: Inconsistent results can stem from problems with the compound's stability or solubility, inaccuracies in pipetting, or variations in cell culture conditions.[7] It is also important to consider that the in vitro potency of an inhibitor can be influenced by assay conditions, such as ATP concentration.[8]
-
Biological Resistance: Cells can develop resistance through various mechanisms. This can include mutations in the FAK gene that prevent the inhibitor from binding, or the activation of alternative "bypass" signaling pathways that compensate for the inhibition of FAK.[9][10] For instance, other receptor tyrosine kinases (RTKs) can sometimes directly phosphorylate and activate FAK, bypassing the need for its own kinase activity.[11][12]
Q3: How can I confirm that my cells have genuinely developed resistance to this compound?
To confirm resistance, a systematic approach is necessary. The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cells and compare it to the parental, sensitive cell line.[13] A significant increase in the IC50 value (often 3- to 10-fold or higher) is a strong indicator of resistance.[13] This should be followed by molecular analyses, such as Western blotting, to check the phosphorylation status of FAK and key downstream proteins like Akt and ERK.[14]
Q4: What are the common molecular mechanisms of resistance to FAK inhibitors?
Resistance to FAK inhibitors can be complex and multifaceted. Some of the known or potential mechanisms include:
-
Activation of Bypass Pathways: Cancer cells can adapt to FAK inhibition by upregulating parallel signaling pathways that promote survival and proliferation.[9][15] For example, activation of the RAS/RAF/MEK/ERK pathway or the Wnt/β-catenin signaling pathway has been implicated in resistance to FAK inhibitors.[9][10]
-
Receptor Tyrosine Kinase (RTK) Reprogramming: Inhibition of FAK can sometimes lead to the compensatory activation and phosphorylation of various RTKs.[11][12] These activated RTKs can then signal through other pathways to maintain cell viability.
-
FAK Scaffolding Functions: FAK has both kinase-dependent and kinase-independent (scaffolding) functions.[6][9] Resistance could potentially arise if the cancer cells become more reliant on the scaffolding functions of FAK, which may not be affected by a kinase inhibitor.
-
Gene Mutations: While less commonly reported for FAK inhibitors compared to some other targeted therapies, mutations in the FAK gene (PTK2) could alter the drug binding site and confer resistance.
Troubleshooting Guides
Issue 1: Increased IC50 value for this compound in my long-term treated cell line.
This is a classic sign of acquired resistance. The following troubleshooting steps can help you characterize the resistance mechanism.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Bypass Signaling Pathways | 1. Perform Western blot analysis for key signaling proteins (e.g., p-Akt, p-ERK, β-catenin).[14] 2. Compare the protein expression and phosphorylation levels between parental and resistant cells, both with and without this compound treatment. | 1. Identification of upregulated or persistently activated signaling pathways in the resistant cells. 2. This can provide rationale for combination therapy. For example, if p-ERK is elevated, combining this compound with a MEK inhibitor might restore sensitivity.[9] |
| Receptor Tyrosine Kinase (RTK) Upregulation | 1. Use an RTK array to screen for changes in the phosphorylation status of a wide range of RTKs. 2. Validate hits from the array using Western blotting. | 1. Identification of specific RTKs that are hyperactivated in the resistant cells. 2. This may suggest that the cells are bypassing FAK inhibition by utilizing alternative upstream signaling.[11][12] |
| FAK Gene Mutation | 1. Sequence the FAK gene (PTK2) in both parental and resistant cell lines. | 1. Identification of any acquired mutations in the kinase domain or other functionally important regions of FAK. |
Issue 2: Inconsistent or non-reproducible results in this compound sensitivity assays.
Before concluding that you are observing biological resistance, it is crucial to rule out experimental variability.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability or Solubility Issues | 1. Visually inspect your this compound stock and working solutions for any precipitation. 2. Prepare fresh dilutions for each experiment. 3. Ensure the solvent concentration (e.g., DMSO) is consistent across all wells and is not causing toxicity.[7] | 1. Consistent and reliable dose-response curves. |
| Inaccurate Cell Seeding | 1. Ensure a homogenous single-cell suspension before plating. 2. Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the assay.[16][17] | 1. Reduced well-to-well variability. |
| Assay-related Artifacts | 1. If using a fluorescence-based assay, check if this compound has any inherent fluorescence at the wavelengths being used. 2. Run control wells with compound but without cells to check for interference with the assay reagents.[7] | 1. Confidence that the observed signal is a true measure of cell viability. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to increasing concentrations of the inhibitor.[13]
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).[18]
-
Initiate Resistance Induction: Culture the parental cells in a low concentration of this compound, typically starting at the IC10 or IC20.[18]
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. This process can take several weeks to months.[13]
-
Confirmation of Resistance: Periodically, perform cell viability assays to determine the IC50 of the treated cells and compare it to the parental line. A significant increase in the IC50 value indicates the development of resistance.[13]
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the resistance induction process.[18]
Protocol 2: Western Blot Analysis of FAK Signaling
This protocol allows for the assessment of protein expression and phosphorylation status.
-
Cell Lysis: Treat parental and resistant cells with this compound or vehicle control for the desired time. Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total FAK, p-FAK (Y397), total Akt, p-Akt (S473), total ERK, and p-ERK (T202/Y204) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Simplified FAK signaling pathway and the point of inhibition by this compound.
References
- 1. Mechanisms Involved in Focal Adhesion Signaling Regulating Tumor Anoikis Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Focal Adhesion Kinase Using Inhibitors of Protein-Protein Interactions [mdpi.com]
- 6. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 10. Adaptive resistance to chemotherapy, a multi-FAK-torial linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-Kinase Inhibitors. | Cancer Center [cancercenter.arizona.edu]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 17. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with Fak-IN-23
Welcome to the technical support center for Fak-IN-23. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes. Below you will find frequently asked questions and troubleshooting guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why am I observing minimal or no effect on cell viability even at high concentrations of this compound?
A1: This could be due to several factors:
-
Compensatory Signaling Pathways: Upon inhibition of Focal Adhesion Kinase (FAK), cells can activate compensatory survival signals. A common mechanism is the upregulation and activation of Proline-rich Tyrosine Kinase 2 (Pyk2), which is structurally related to FAK.[1] Pyk2 can take over some of FAK's functions, including the promotion of cell survival, thereby masking the effect of the FAK inhibitor.[1] FAK-selective inhibitors have been shown to enhance Pyk2 tyrosine phosphorylation in some cell types.[1]
-
Kinase-Independent Scaffolding Function: FAK has both kinase-dependent and kinase-independent (scaffolding) functions.[1][2] this compound, as an ATP-competitive kinase inhibitor, primarily targets the catalytic activity of FAK. However, the scaffolding function of FAK, which involves protein-protein interactions, may remain intact or even be enhanced.[1] This can lead to unpredictable outcomes as FAK can still participate in signaling complexes that promote cell survival.[1][2]
-
Inactive FAK Pathway: The FAK signaling pathway may not be constitutively active or critical for survival in your specific cell line.[3] It is crucial to confirm the expression and phosphorylation status of FAK (e.g., p-FAK Y397) in your cells via Western blot to ensure it is a valid target.[3]
-
Experimental Issues: The inhibitor may have degraded due to improper storage, or there could be issues with its solubility.[3] It is also possible the cell line is resistant to FAK inhibition.[3]
Q2: I've observed an unexpected increase in cell migration or invasion after treatment with this compound. What could be the cause?
A2: This is a counterintuitive result that may be explained by:
-
Enhanced Scaffolding Functions: As mentioned, FAK inhibitors that target the kinase domain might enhance FAK's scaffolding roles.[1] These scaffolding functions could potentially assemble protein complexes that, in some cellular contexts, promote a migratory phenotype.
-
Off-Target Effects: While this compound is designed for FAK, like many kinase inhibitors, it may have off-target effects at certain concentrations.[3][4] Inhibition of other kinases could inadvertently activate pro-migratory pathways. It is advisable to consult a kinase selectivity profile for this compound.
-
Compensatory Pyk2 Activation: Increased Pyk2 activity in response to FAK inhibition has been linked to the regulation of macrophage motility and increased Rho GTPase activation, which could contribute to cell migration.[1]
Q3: My Western blot shows that while FAK phosphorylation (p-FAK Y397) is decreased, downstream signaling (e.g., Akt, ERK) is not inhibited as expected. Why?
A3: This suggests that parallel signaling pathways are active or that FAK's role in your system is more complex than anticipated.
-
Parallel Pathway Activation: Cancer cells often have redundant signaling pathways. Even with FAK inhibited, growth factor receptors or other kinases can still activate the PI3K/Akt and MAPK/ERK pathways.[5][6]
-
Nuclear FAK Activity: FAK can translocate to the nucleus and function as a scaffold, for example, in a complex with p53 and Mdm2, promoting p53 degradation and cell survival.[1][2] This kinase-independent nuclear function would not be directly affected by a kinase inhibitor and could sustain pro-survival signals.
-
Off-Target Effects of the Inhibitor: The inhibitor could be affecting other kinases that have opposing roles in regulating Akt or ERK, leading to a net-zero effect on their phosphorylation status.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Incomplete Inhibitor Dissolution | This compound may have low solubility in aqueous solutions. First, prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure it is fully dissolved before diluting it into your culture media.[3] |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous before and during the seeding process. Mix the cell suspension gently between pipetting for each plate.[3] |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper pipetting technique, especially when performing serial dilutions of this compound.[3] |
| Edge Effects | Evaporation from wells on the outer edges of a microplate can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.[3] |
Issue 2: Unexpected Phenotypes or Off-Target Effects
This troubleshooting workflow can help you dissect unexpected results that may stem from the complexity of FAK signaling and potential off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.
Experimental Protocols & Data
Protocol: Western Blot for FAK, p-FAK (Y397), and Pyk2
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an 8-10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-FAK Y397, anti-FAK, anti-p-Pyk2, anti-Pyk2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation: Kinase Selectivity Profile
To rule out off-target effects, it is crucial to understand the selectivity of this compound. The table below presents hypothetical data comparing this compound to other known FAK inhibitors.
| Kinase | This compound (IC50 nM) | PF-573,228 (IC50 nM) | PF-562,271 (IC50 nM) |
| FAK | 5 | 4 | 1.5 |
| Pyk2 | >1000 | 31 | 14 |
| VEGFR2 | 850 | >10000 | 16 |
| Src | 1200 | >10000 | >10000 |
| FLT3 | >2000 | Not Reported | 9.7 |
| JAK2 | >2000 | Not Reported | 2.5 |
| Data for PF-573,228 and PF-562,271 are illustrative based on published findings.[7][8] this compound data is hypothetical for comparative purposes. |
Signaling Pathways
Canonical FAK Signaling Pathway
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) and growth factors to regulate key cellular processes. This compound inhibits the kinase activity required for the phosphorylation cascade.
Caption: Simplified diagram of the FAK signaling pathway targeted by this compound.
Compensatory Pyk2 Signaling Pathway
When FAK is inhibited, some cells compensate by upregulating the related kinase Pyk2. This can sustain downstream signaling, leading to resistance to FAK-specific inhibitors.
References
- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Focal Adhesion Kinase (FAK) Leads to Abrogation of the Malignant Phenotype in Aggressive Pediatric Renal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Fak-IN-23 Experimental Controls and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting experiments using the Focal Adhesion Kinase (FAK) inhibitor, Fak-IN-23. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Disclaimer: Publicly available data on the specific experimental parameters and quantitative performance of this compound is limited. The protocols and data presented below are based on best practices for FAK inhibitors as a class, including other well-characterized covalent inhibitors. Researchers should use this information as a starting point and optimize conditions for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways controlling cell survival, proliferation, migration, and angiogenesis.[1][2][3] FAK is often overexpressed and activated in various cancers, making it a key therapeutic target.[2][3][4] While detailed mechanistic studies on this compound are not widely published, it is classified as a FAK inhibitor.[5][6][7][8][9] Many FAK inhibitors, such as Fak-IN-2, act as covalent inhibitors, forming a permanent bond with the target protein. This often results in a time-dependent increase in inhibitory activity.
Q2: How should I prepare and store this compound?
A2: As with most small molecule inhibitors, this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability. For cellular assays, dilute the stock solution in your culture medium to the final working concentration immediately before use.
Q3: What are the appropriate positive and negative controls for my this compound experiment?
A3:
-
Positive Control (Cell-based): A cell line known to have high FAK expression and activation (high levels of phosphorylated FAK at Tyrosine 397) is a good positive control. This will help confirm that the inhibitor is active.
-
Negative Control (Vehicle): A vehicle control, typically the same concentration of DMSO used to dilute the inhibitor, is essential to account for any effects of the solvent on the cells.
-
Negative Control (Inactive Compound): If available, a structurally similar but non-reactive analog of this compound can be used to distinguish between on-target effects and potential off-target effects of the chemical scaffold.
-
Loading Control (Western Blot): For Western blot analysis, an antibody against a housekeeping protein (e.g., β-actin, GAPDH) is crucial to ensure equal protein loading between lanes. An antibody against total FAK should also be used to normalize the levels of phosphorylated FAK.
Q4: How do I determine the optimal concentration and treatment time for this compound in my cell line?
A4: The optimal concentration and treatment duration are highly dependent on the cell line and the specific assay.
-
Concentration: It is recommended to perform a dose-response curve with a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) for your endpoint of interest (e.g., cell viability, FAK phosphorylation).
-
Treatment Time: For signaling studies assessing FAK phosphorylation, a short treatment time (e.g., 1-6 hours) may be sufficient. For functional assays like cell viability or migration, a longer incubation (e.g., 24-72 hours) is typically necessary. A time-course experiment is advisable to determine the optimal duration for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Sub-optimal inhibitor concentration: The concentration may be too low to elicit a response. 2. Cell line resistance: The chosen cell line may not depend on the FAK signaling pathway for survival or migration. 3. Degraded inhibitor: Improper storage or multiple freeze-thaw cycles may have compromised the compound's activity. 4. Inactive FAK pathway: The FAK pathway may not be constitutively active in your cell line under the culture conditions used. | 1. Perform a wider dose-response curve, extending to higher concentrations. 2. Confirm FAK expression and phosphorylation (p-FAK Y397) in your cell line via Western blot. Consider using a different cell line with known FAK dependency as a positive control. 3. Use a fresh aliquot of the inhibitor or purchase a new batch. Ensure proper storage at -20°C or -80°C in single-use aliquots. 4. Stimulate the FAK pathway if appropriate for your experimental model (e.g., by plating cells on fibronectin). |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Inaccurate pipetting: Errors in inhibitor dilution or addition. 3. Edge effects: Evaporation from wells on the edge of the plate can concentrate the inhibitor and affect cell growth. 4. Incomplete inhibitor dissolution: The inhibitor may not be fully dissolved in the media. | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Use calibrated pipettes and practice proper pipetting techniques. 3. Avoid using the outermost wells of the microplate or fill them with sterile PBS or media to minimize evaporation. 4. Ensure the inhibitor is fully dissolved in the stock solution and properly vortexed after dilution in the culture medium. |
| Significant off-target effects or cellular toxicity | 1. High inhibitor concentration: The concentration used may be too high, leading to non-specific effects. 2. Reactive warhead (for covalent inhibitors): The electrophilic part of the molecule may be reacting with other proteins non-specifically. | 1. Use the lowest effective concentration determined from your dose-response experiments. 2. Use a non-reactive analog of the inhibitor as a negative control to differentiate on-target from off-target effects. Consider proteomic profiling to identify other potential targets. |
| IC50 value varies between experiments | 1. Inconsistent pre-incubation time: For covalent inhibitors, the IC50 is highly dependent on the pre-incubation time with the target. 2. Variations in cell density or passage number: Cell confluency and age can affect their response to inhibitors. | 1. Standardize the pre-incubation time across all experiments for consistent and comparable results. 2. Use cells within a consistent range of passage numbers and seed them at the same density for all experiments. |
Experimental Protocols & Data
FAK Signaling Pathway and Inhibition
Caption: FAK signaling pathway and the point of inhibition by this compound.
Table 1: IC50 Values of Various FAK Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| TAE226 | U-87MG | Glioblastoma | - | [6] |
| TAE226 | A549 | Lung Cancer | - | [6] |
| TAE226 | MDA-MB-231 | Breast Cancer | - | [6] |
| Compound 14 | MDA-MB-231 | Breast Cancer | - | [6] |
| Compound 14 | A549 | Lung Cancer | - | [6] |
| CEP-37440 | Sup-M2 | Anaplastic Large Cell Lymphoma | 84 | [8] |
| CEP-37440 | Karpas-299 | Anaplastic Large Cell Lymphoma | 131 | [8] |
| Y15 | TT | Medullary Thyroid Cancer | 1980 | [10] |
| Y15 | TPC1 | Papillary Thyroid Cancer | 23040 | [10] |
| Y15 | K1 | Papillary Thyroid Cancer | 10340 | [10] |
| Y15 | BCPAP | Papillary Thyroid Cancer | >50000 | [10] |
| PF-04554878 | TT | Medullary Thyroid Cancer | 1980 | [10] |
| PF-04554878 | TPC1 | Papillary Thyroid Cancer | 23040 | [10] |
| PF-04554878 | K1 | Papillary Thyroid Cancer | 10340 | [10] |
| PF-04554878 | BCPAP | Papillary Thyroid Cancer | >50000 | [10] |
Detailed Experimental Methodologies
Western Blot for FAK Phosphorylation
This protocol is for assessing the effect of this compound on the autophosphorylation of FAK at Tyrosine 397 (Y397).
Workflow Diagram:
Caption: Western blot workflow for p-FAK (Y397) analysis.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to reach 70-80% confluency on the day of the experiment.
-
Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 2-6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli loading buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-FAK (Y397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize the p-FAK signal, strip the membrane and re-probe with a primary antibody for total FAK.
-
Repeat the stripping and reprobing process for a loading control antibody (e.g., β-actin or GAPDH).
-
Cell Viability Assay (MTT/WST-1 Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control. Include wells with media only for background measurement.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Reagent Incubation:
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.
-
-
Data Acquisition:
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the ability of cells to migrate and close a wound in a confluent monolayer.
Methodology:
-
Create a Confluent Monolayer:
-
Seed cells in a 6-well or 12-well plate and grow them to full confluency.
-
-
Create the "Wound":
-
Use a sterile pipette tip to create a straight scratch through the center of the monolayer.
-
Wash the cells with PBS to remove detached cells and debris.
-
-
Inhibitor Treatment and Imaging:
-
Add fresh culture medium containing the desired concentration of this compound or a vehicle control.
-
Immediately capture an initial image of the scratch (Time = 0 hours) using a microscope. Mark the position to ensure the same field of view is imaged over time.
-
-
Time-Course Imaging:
-
Incubate the plate at 37°C and capture images of the same wound area at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound in the images from each time point.
-
Calculate the percentage of wound closure relative to the initial wound area for each condition.
-
Compare the rate of migration between this compound-treated and control cells.
-
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. FAK inhibitors | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. Focal Adhesion Kinase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. FAK | CymitQuimica [cymitquimica.com]
- 10. Quantitative measurement of changes in adhesion force involving focal adhesion kinase during cell attachment, spread, and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fak-IN-23 Western Blot Results
Welcome to the technical support center for Fak-IN-23. This guide is designed to help you troubleshoot common issues you may encounter during Western blot analysis of Focal Adhesion Kinase (FAK) and its phosphorylated forms after treatment with this compound.
Frequently Asked Questions (FAQs)
Issue 1: No Decrease in Phospho-FAK (Tyr397) Signal After this compound Treatment
Question: I've treated my cells with this compound, but I'm not seeing the expected decrease in the phosphorylated FAK (p-FAK) signal at Tyr397 compared to my vehicle control. What could be the problem?
Answer: This is a common issue when validating the efficacy of a kinase inhibitor. Several factors, from inhibitor activity to technical aspects of the Western blot, could be the cause.
Possible Causes and Troubleshooting Steps:
-
Inactive Inhibitor:
-
Solution: Ensure your this compound stock solution is prepared correctly and has not expired. If possible, test the inhibitor's activity in a cell-free kinase assay or a different cell line known to be sensitive.
-
-
Suboptimal Treatment Conditions:
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell model. The effect of the inhibitor can be cell-type dependent.
-
-
Low Basal Phosphorylation:
-
Solution: The basal level of p-FAK (Tyr397) in your untreated cells might be too low to detect a significant decrease.[1] Consider stimulating the FAK pathway with an appropriate growth factor or by plating cells on fibronectin to increase the baseline p-FAK signal before inhibitor treatment.
-
-
Issues with Sample Preparation:
-
Protein Degradation: Ensure that protease and phosphatase inhibitors are always included in your lysis buffer to protect proteins from degradation and dephosphorylation.[1][2][3] Samples should be kept on ice or at 4°C throughout the preparation process.[4]
-
Incorrect Lysis Buffer: For phosphorylated proteins, use a lysis buffer like RIPA buffer, which is effective at extracting nuclear and membrane-bound proteins.[4][5]
-
-
Western Blotting Procedure:
-
Antibody Issues: The primary antibody for p-FAK may not be specific or sensitive enough.[6] Use an antibody validated for Western blotting and titrate it to find the optimal concentration.[7][8][9] Always check the manufacturer's datasheet for recommended dilutions and blocking conditions.[7] For phospho-specific antibodies, BSA is often recommended for blocking instead of milk, as milk contains phosphoproteins (like casein) that can cause background noise.[10][11]
-
Insufficient Protein Load: For detecting less abundant modified proteins, you may need to load a higher amount of total protein, such as 50-100 µg per lane.[1]
-
Issue 2: High Background or Non-Specific Bands on the Blot
Question: My Western blot for p-FAK and total FAK shows high background and/or multiple non-specific bands, making it difficult to interpret the results. How can I resolve this?
Answer: High background and non-specific bands can obscure your target protein and are typically caused by issues with blocking, antibody concentrations, or washing steps.[8][12][13]
Possible Causes and Troubleshooting Steps:
-
Insufficient Blocking:
-
Antibody Concentration Too High:
-
Solution: An excessively high concentration of the primary or secondary antibody is a common cause of high background and non-specific bands.[15][17] Perform an antibody titration to find the optimal dilution that provides a strong signal with minimal background.[18] A secondary antibody-only control can help determine if the secondary is the source of non-specific binding.[19]
-
-
Inadequate Washing:
-
Contamination:
-
Membrane Handling:
Issue 3: Weak or No Signal for Total FAK or Loading Control
Question: I'm not getting a strong signal for my total FAK protein or my loading control, even in the untreated samples. What should I check?
Answer: A weak or absent signal for highly expressed proteins like total FAK or a housekeeping protein suggests a more fundamental issue with the Western blot protocol, from sample preparation to signal detection.[2][24]
Possible Causes and Troubleshooting Steps:
-
Inefficient Protein Extraction or Low Protein Concentration:
-
Poor Protein Transfer:
-
Solution: Confirm successful transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[3][6] If transfer is inefficient, optimize the transfer time and voltage. For high molecular weight proteins like FAK (~125 kDa), a wet transfer overnight at 4°C is often more efficient.[3] Ensure the transfer sandwich is assembled correctly without air bubbles.[25]
-
-
Inactive Antibodies or Detection Reagents:
-
Solution: Check the expiration dates of your primary and secondary antibodies.[6] Reusing diluted antibodies is not recommended as their activity can decrease over time.[1] Ensure your ECL substrate has not expired and is working correctly. You can test the HRP-conjugated secondary antibody and ECL reagent by spotting a small amount of the secondary onto a piece of membrane and adding the substrate; it should produce a strong signal.[26]
-
-
Incorrect Secondary Antibody:
-
Solution: Make sure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[6]
-
Data Presentation: Recommended Antibody Dilutions
Optimizing antibody concentrations is critical for clean Western blot results.[7][8] The following table provides typical starting dilution ranges. Always consult the manufacturer's datasheet first and perform a titration to find the optimal dilution for your specific experimental conditions.[18]
| Antibody Target | Type | Typical Starting Dilution Range | Blocking Buffer |
| Phospho-FAK (Tyr397) | Rabbit Polyclonal | 1:500 - 1:2000 | 5% BSA in TBST |
| Total FAK | Mouse Monoclonal | 1:1000 - 1:5000 | 5% Non-fat Milk in TBST |
| β-Actin | Mouse Monoclonal | 1:5000 - 1:20,000 | 5% Non-fat Milk in TBST |
| GAPDH | Rabbit Monoclonal | 1:5000 - 1:20,000 | 5% Non-fat Milk in TBST |
| Anti-Rabbit IgG (HRP) | Goat/Donkey | 1:2000 - 1:10,000 | 5% Non-fat Milk in TBST |
| Anti-Mouse IgG (HRP) | Goat/Donkey | 1:2000 - 1:10,000 | 5% Non-fat Milk in TBST |
Experimental Protocols
Protocol 1: Cell Lysis for Phospho-Protein Analysis
This protocol is optimized to preserve the phosphorylation state of proteins.
-
Culture and Treat Cells: Plate cells to achieve 70-80% confluency. Treat with this compound or vehicle for the desired time.
-
Wash: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse: Add ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitor cocktails) to the plate. Use approximately 100 µL per 1 million cells.
-
Scrape and Collect: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[5]
-
Collect Supernatant: Carefully transfer the supernatant (which contains the soluble proteins) to a new pre-chilled tube.
-
Quantify: Determine the protein concentration using a BCA protein assay.
-
Store: Aliquot the lysate and store at -80°C or proceed immediately to sample preparation for SDS-PAGE.
Protocol 2: Western Blotting for p-FAK and Total FAK
-
Sample Preparation: Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[5]
-
SDS-PAGE: Load samples onto an 8% SDS-polyacrylamide gel and run until the dye front reaches the bottom.[5]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.[5] For FAK (~125 kDa), a wet transfer at 100V for 90 minutes or overnight at 20V at 4°C is recommended.
-
Membrane Staining (Optional): Briefly stain the membrane with Ponceau S to confirm successful and even transfer. Destain with TBST.
-
Blocking:
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FAK) at the optimized dilution in the appropriate blocking buffer (5% BSA/TBST for p-FAK) overnight at 4°C with gentle agitation.[5][16]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (5% milk/TBST) for 1 hour at room temperature.[5]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions.[5]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Reprobing (for Total FAK): If you probed for p-FAK first, you can strip the membrane using a mild stripping buffer, re-block, and then probe for Total FAK and a loading control.
Visualizations
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for Western blotting.
Caption: Decision tree for troubleshooting lack of p-FAK inhibition.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - NL [thermofisher.com]
- 15. arp1.com [arp1.com]
- 16. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 18. Tips for Diluting Antibodies | Rockland [rockland.com]
- 19. General Recommendations for Using Secondary Antibodies in Western blots - dianova Int. [dianova.com]
- 20. arp1.com [arp1.com]
- 21. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 22. bio-rad.com [bio-rad.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. sinobiological.com [sinobiological.com]
- 25. arp1.com [arp1.com]
- 26. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Investigating FAK/Pyk2 Signaling with Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FAK inhibitors to study Pyk2 signaling. The information is tailored for researchers, scientists, and drug development professionals conducting experiments in this domain. While the user inquired about "Fak-IN-23," this guide will use the well-characterized dual FAK/Pyk2 inhibitor, Defactinib (VS-6063) , as a primary example due to the extensive availability of public data. The principles and protocols outlined here are broadly applicable to other dual FAK/Pyk2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Defactinib (VS-6063) on FAK and Pyk2?
Defactinib is an ATP-competitive inhibitor of both Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] By binding to the ATP-binding pocket of the kinase domain, Defactinib prevents the phosphorylation of FAK at Tyrosine 397 (Y397) and Pyk2 at Tyrosine 402 (Y402), which are critical autophosphorylation sites for their activation.[1] This inhibition blocks downstream signaling cascades involved in cell survival, proliferation, migration, and invasion.[1]
Q2: What is the selectivity profile of Defactinib for FAK versus Pyk2?
Defactinib is a potent inhibitor of both FAK and Pyk2. While specific IC50 values can vary depending on the assay conditions, it is generally considered a dual inhibitor. For quantitative details, refer to the data summary table below. Researchers should always consult the specific batch's certificate of analysis for the most accurate potency information.
Q3: Can FAK and Pyk2 compensate for each other?
Yes, FAK and Pyk2 share structural and functional similarities and can exhibit compensatory activities. In some cellular contexts, the inhibition of FAK can lead to the upregulation or increased activity of Pyk2, and vice versa.[2] Therefore, employing a dual FAK/Pyk2 inhibitor like Defactinib can be advantageous in achieving a more complete blockade of this signaling axis.
Q4: What are the expected downstream effects of inhibiting FAK and Pyk2?
Inhibition of FAK and Pyk2 can lead to a variety of downstream effects, including:
-
Reduced phosphorylation of downstream signaling molecules such as Src, AKT, and MAPK/ERK.
-
Decreased cell adhesion, migration, and invasion.
-
Induction of apoptosis or cell cycle arrest, particularly in cancer cells dependent on FAK/Pyk2 signaling.[3]
-
Alterations in the tumor microenvironment.[4]
Q5: How can I confirm that the observed effects in my experiment are due to FAK/Pyk2 inhibition?
To confirm on-target effects, it is recommended to perform rescue experiments. This can involve overexpressing a drug-resistant mutant of FAK or Pyk2. Additionally, assessing the phosphorylation status of direct downstream targets (e.g., p-FAK Y397, p-Pyk2 Y402) via Western blot is a crucial validation step.
Troubleshooting Guides
Issue 1: No or weak inhibition of Pyk2 phosphorylation observed in Western blot.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. IC50 values can vary between cell lines. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration. |
| Low Pyk2 Expression or Activity | Confirm Pyk2 expression in your cell line using a validated antibody. You may need to stimulate the cells (e.g., with growth factors, cell adhesion) to induce Pyk2 phosphorylation. |
| Poor Antibody Quality | Use a well-validated antibody specific for phosphorylated Pyk2 (pY402). Include positive and negative controls to validate antibody performance. |
| Sample Degradation | Ensure that protease and phosphatase inhibitors are included in your lysis buffer and that samples are kept on ice. |
Issue 2: High cell toxicity observed at concentrations expected to inhibit Pyk2.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | At high concentrations, inhibitors can have off-target effects. Lower the inhibitor concentration and shorten the incubation time. Consider using a more selective inhibitor if available. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (typically <0.1%). |
| Cell Line Sensitivity | Some cell lines are highly dependent on FAK/Pyk2 signaling for survival, and inhibition can lead to significant apoptosis. Confirm apoptosis using assays like Annexin V staining. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Inhibitor Instability | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variable Cell Conditions | Ensure consistency in cell passage number, confluency, and serum conditions, as these can affect signaling pathways. |
| Inconsistent Reagent Preparation | Prepare fresh buffers and reagents for each experiment to avoid degradation or contamination. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of selected FAK/Pyk2 inhibitors. Note that IC50 values are dependent on the specific assay conditions.
| Inhibitor | Target(s) | IC50 (FAK) | IC50 (Pyk2) | Reference |
| Defactinib (VS-6063) | FAK, Pyk2 | Potent inhibitor | Potent inhibitor | [1] |
| PF-562271 | FAK, Pyk2 | Potent inhibitor | Potent inhibitor | [5] |
| Ifebemtinib (VS-4718) | FAK | Potent inhibitor | Less potent | [6] |
| Compound 14 | FAK | 3.7 nM | Not specified | [7] |
| Compound 6 | FAK, Pyk2 | 4.34 nM | 0.84 nM | [7] |
Experimental Protocols
Western Blot Analysis of FAK/Pyk2 Phosphorylation
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with the FAK/Pyk2 inhibitor (e.g., Defactinib) at various concentrations and for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-FAK Y397, anti-FAK, anti-p-Pyk2 Y402, anti-Pyk2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: FAK/Pyk2 Signaling Pathway and Inhibition.
Caption: Western Blot Experimental Workflow.
References
- 1. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to FAK Inhibitors: Fak-IN-23 vs. PF-562271
For researchers and drug development professionals navigating the landscape of cancer therapeutics, Focal Adhesion Kinase (FAK) has emerged as a compelling target. This non-receptor tyrosine kinase is a critical mediator of cell adhesion, migration, proliferation, and survival, and its overexpression is linked to the progression of various solid tumors. This guide provides a detailed comparison of two FAK inhibitors: the well-characterized clinical candidate PF-562271 and the lesser-known compound Fak-IN-23.
While extensive experimental data is available for PF-562271, allowing for a thorough evaluation of its performance, publicly accessible data on the biological activity of this compound is currently unavailable. This guide will therefore present a comprehensive overview of PF-562271's properties and provide a framework for the experimental evaluation of novel FAK inhibitors like this compound, using established protocols.
Performance Comparison: A Data-Driven Look at PF-562271
PF-562271 is a potent, ATP-competitive, and reversible inhibitor of FAK.[1] Its efficacy has been demonstrated in numerous preclinical studies, highlighting its potential as an anti-cancer agent.
Biochemical Potency and Selectivity
The in vitro potency of a kinase inhibitor is a key indicator of its efficacy. PF-562271 exhibits nanomolar potency against FAK and its closely related family member, Proline-rich Tyrosine Kinase 2 (Pyk2).[2]
| Inhibitor | Target | IC50 | Other Notable Kinase Inhibition (<100-fold selectivity) |
| PF-562271 | FAK | 1.5 nM[1][2] | Some Cyclin-Dependent Kinases (CDKs)[1][2] |
| Pyk2 | ~14 nM[3] | ||
| This compound | FAK | No data available | No data available |
Cellular Activity
PF-562271 has been shown to effectively inhibit FAK signaling in cellular contexts, leading to reduced cell viability and migration in various cancer cell lines. In an inducible cell-based assay, PF-562271 inhibited phospho-FAK with an IC50 of 5 nM.[1][2] Treatment with PF-562271 has been shown to impair cell viability in Ewing sarcoma cell lines with an average IC50 of 2.4 μM after 3 days.[2]
FAK Signaling Pathway and Inhibition
FAK plays a central role in signal transduction downstream of integrins and growth factor receptors. Its activation initiates a cascade of events that promote cell survival, proliferation, and motility. FAK inhibitors, like PF-562271, typically act by competing with ATP for binding to the kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.
Experimental Protocols for Evaluating FAK Inhibitors
To characterize a novel FAK inhibitor like this compound and compare it to established compounds such as PF-562271, a series of standardized in vitro and cell-based assays are required.
In Vitro FAK Kinase Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified FAK.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against FAK.
Methodology:
-
Reaction Setup: A reaction mixture containing purified recombinant FAK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP is prepared in a kinase buffer.
-
Inhibitor Addition: The test compound (e.g., this compound or PF-562271) is added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for substrate phosphorylation.
-
Detection: The extent of phosphorylation is quantified. A common method is to measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of FAK activity inhibition is plotted against the inhibitor concentration to calculate the IC50 value.
Cell-Based FAK Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block FAK activation within a cellular context.
Objective: To determine the cellular potency of the inhibitor by measuring the inhibition of FAK autophosphorylation at Tyrosine 397 (Y397).
Methodology:
-
Cell Culture and Treatment: A suitable cancer cell line with detectable FAK expression is cultured and treated with a range of concentrations of the FAK inhibitor for a specified duration.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Western Blotting:
-
Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated FAK (p-FAK Y397).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
The membrane is then stripped and re-probed with an antibody against total FAK to serve as a loading control.
-
-
Data Analysis: The band intensities for p-FAK and total FAK are quantified, and the ratio of p-FAK to total FAK is calculated to determine the dose-dependent inhibition of FAK autophosphorylation.
Conclusion
PF-562271 is a well-documented FAK inhibitor with potent biochemical and cellular activity. In contrast, this compound remains an uncharacterized compound in the public domain. To establish the therapeutic potential of this compound, a comprehensive evaluation following the experimental protocols outlined in this guide is necessary. A direct, head-to-head comparison with a benchmark inhibitor like PF-562271 under standardized conditions would be crucial to ascertain its relative potency, selectivity, and cellular efficacy. Such studies are essential for the rational selection and development of promising new FAK inhibitors for cancer therapy.
References
A Comparative Guide to FAK Inhibitors: Fak-IN-23 vs. Defactinib (VS-6063)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of two inhibitors targeting Focal Adhesion Kinase (FAK): Fak-IN-23 and Defactinib (also known as VS-6063). FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival, making it a key target in oncology research. Overexpression and activation of FAK are associated with the progression and metastasis of various cancers.[1][2] This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways to facilitate an objective comparison.
Data Presentation: A Comparative Overview of In Vitro Efficacy
Table 1: In Vitro Efficacy of Defactinib (VS-6063)
| Cancer Type | Cell Line | IC50 (Enzymatic Assay) | IC50 (Cell-Based pFAK Assay) | IC50 (Cell Viability/Growth) | Reference(s) |
| - | - | 0.6 nM (FAK), 0.6 nM (Pyk2) | 26 nM | - | [3][4] |
| Ovarian Cancer | SKOV3 | - | - | 5 ± 1 µM | [5] |
| Ovarian Cancer | OVCAR5 | - | - | 4 ± 1 µM | [5] |
| Ovarian Cancer | OVCAR8 | - | - | 4 ± 2 µM | [5] |
| Breast Cancer (TNBC) | MDA-MB-231 | - | - | 0.281 µM | [5] |
| Breast Cancer (HER2+) | SkBr3 | - | - | > 10 µM | [5] |
| Endometrial Cancer | UTE1, UTE2, UTE3, UTE10, UTE11 | - | - | 1.7 - 3.8 µM | [5] |
| Non-Small Cell Lung Cancer | A549 | - | - | 5.41 ± 0.21 µM | [5] |
| Thyroid Cancer | TT | - | - | 1.98 µM | [3][5] |
| Thyroid Cancer | K1 | - | - | 10.34 µM | [3][5] |
Table 2: In Vitro Efficacy of Other FAK Inhibitors for Comparison
| Inhibitor | FAK IC50 (Enzymatic Assay) | Representative Cell-Based IC50 | Reference(s) |
| This compound (Compound II) | Data not available | Data not available | [6] |
| PF-573228 | 4 nM | 30-100 nM (pFAK inhibition) in various cell lines | [7] |
| TAE226 | 5.5 nM | - | [8] |
| GSK2256098 | 0.4 nM | 8.5-15 nM (pFAK inhibition) in various cell lines | [9] |
| Y11 | 50 nM (FAK autophosphorylation) | - | [1] |
| Compound 23 | 9.7 nM | - | [5] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments used to evaluate the efficacy of FAK inhibitors.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
FAK inhibitor (e.g., Defactinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the FAK inhibitor for a specified period (e.g., 48-72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the viability against the logarithm of the inhibitor concentration.[11]
Western Blot Analysis for FAK Phosphorylation
This method is used to determine the inhibitor's effect on the phosphorylation of FAK at its autophosphorylation site (Tyrosine 397), a key marker of its activation.
Materials:
-
Cancer cell lines
-
FAK inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-pFAK Y397, anti-total FAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with the FAK inhibitor at various concentrations and time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against phosphorylated FAK (pFAK Y397) overnight. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal.
-
Normalization: Strip the membrane and re-probe with an antibody against total FAK to confirm equal protein loading.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of the FAK inhibitor on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Transwell inserts (with or without Matrigel coating for invasion vs. migration)
-
24-well plates
-
Serum-free and serum-containing media
-
FAK inhibitor
-
Fixation and staining reagents (e.g., crystal violet)
Procedure:
-
Cell Preparation: Culture cells and serum-starve them prior to the assay.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Cell Seeding: Seed the serum-starved cells in the upper chamber in serum-free medium containing the FAK inhibitor at various concentrations.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
Staining and Quantification: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface. Count the stained cells under a microscope.
Mandatory Visualization
FAK Signaling Pathway
Focal Adhesion Kinase is a central node in the signaling cascade initiated by integrin binding to the extracellular matrix (ECM). Upon activation, FAK autophosphorylates at Tyrosine 397 (Y397), creating a docking site for Src family kinases. The FAK/Src complex then phosphorylates downstream targets, activating pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival, proliferation, and migration. FAK inhibitors like Defactinib and this compound act by blocking the kinase activity of FAK, thereby inhibiting these downstream oncogenic signals.
Caption: Simplified FAK signaling pathway and the point of inhibition by FAK inhibitors.
General Experimental Workflow for Efficacy Testing
The evaluation of FAK inhibitor efficacy typically follows a standardized workflow, starting from in vitro enzymatic assays to cell-based functional assays.
Caption: General workflow for evaluating the in vitro efficacy of FAK inhibitors.
References
- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
A Head-to-Head Comparison of FAK Inhibitors: VS-4718 vs. Defactinib (VS-6063) in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the preclinical and clinical performance of two prominent Focal Adhesion Kinase (FAK) inhibitors.
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical signaling node in cancer cells, playing a pivotal role in cell survival, proliferation, migration, and resistance to therapy. Its overexpression and activation are correlated with poor prognosis in a variety of solid tumors, making it an attractive target for therapeutic intervention. This guide provides a comparative analysis of two clinical-stage FAK inhibitors: VS-4718 and defactinib (B1662816) (also known as VS-6063). While the initial query included "Fak-IN-23," publicly available data on this compound is scarce, precluding a direct and meaningful comparison. Therefore, this guide will focus on a detailed comparison of VS-4718 and the well-characterized FAK inhibitor, defactinib.
Mechanism of Action and Target Specificity
Both VS-4718 and defactinib are potent, orally bioavailable small molecule inhibitors that target the kinase activity of FAK.[1] By binding to the ATP pocket of the FAK kinase domain, they prevent its autophosphorylation at tyrosine 397 (Tyr397), a crucial step for FAK activation and the subsequent recruitment of other signaling proteins like Src.[1] This inhibition leads to the disruption of downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways, ultimately impacting cancer cell function and survival.[1]
Defactinib is also a potent inhibitor of the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[2] While VS-4718 is highly selective for FAK, its activity against Pyk2 is less pronounced.[2] This difference in target specificity may contribute to variations in their biological effects and clinical applications.
In Vitro Efficacy: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the in vitro IC50 values for VS-4718 and defactinib across a range of cancer cell lines.
Table 1: In Vitro Inhibitory Activity of VS-4718
| Cancer Type | Cell Line | IC50 (Enzymatic Assay) | Cellular IC50 (pFAK Inhibition) | Cellular Proliferation (EC50) | Citation |
| Not Specified | - | 1.5 nM | ~100 nM | - | [1] |
| Acute Myeloid Leukemia | MV-4-11 | - | - | 200 nM | [3] |
| Pediatric Solid Tumors | Panel Median | - | - | 1.22 µM | [1] |
| Ewing Sarcoma | CHLA-9 | - | - | 0.25 µM | [1] |
| Acute Lymphoblastic Leukemia | COG-LL-317 | - | - | 3.53 µM | [1] |
Table 2: In Vitro Inhibitory Activity of Defactinib (VS-6063)
| Cancer Type | Cell Line | IC50 (Enzymatic Assay - FAK) | IC50 (Enzymatic Assay - Pyk2) | Cellular IC50 (pFAK Inhibition) | Cellular Proliferation (IC50) | Citation |
| Not Specified | - | 0.6 nM | 0.6 nM | 23 nM | - | [2][4] |
| Pancreatic Cancer | Multiple Cell Lines | - | - | - | 2.0 - 5.0 µM | [4] |
| Triple-Negative Breast Cancer | MDA-MB-231 | - | - | - | 0.281 µM | [4] |
| HER2-addicted Breast Cancer | SkBr3 | - | - | - | > 10 µM | [4] |
| Mesothelioma (Merlin-expressing) | - | - | - | - | ~ 5.1 µM (EC50) | [4] |
| Thyroid Cancer | TT | - | - | - | 1.98 µM | [2] |
| Thyroid Cancer | K1 | - | - | - | 10.34 µM | [2] |
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of VS-4718 and defactinib has been evaluated in various xenograft models of human cancer.
Table 3: In Vivo Efficacy of VS-4718
| Cancer Model | Dosing Regimen | Key Findings | Citation |
| Pediatric Solid Tumor Xenografts | 50 mg/kg, p.o., twice daily for 21 days | Significant differences in event-free survival in 18 of 36 solid tumor xenografts. No tumor regression observed. | [1] |
| MV-4-11 AML Subcutaneous Xenograft | 75 mg/kg, p.o., twice daily for 14 days | 50% tumor growth delay; significant extension of median survival (28 to 48 days). Tumor regression in 4 out of 10 mice. | [3] |
Table 4: In Vivo Efficacy of Defactinib (VS-6063)
| Cancer Model | Dosing Regimen | Key Findings | Citation |
| MDA-MB-231 TNBC Xenograft | Oral administration (dose not specified) | Reduction of cancer stem cells in tumors and reduced tumor-initiating capability upon re-implantation. | [5] |
| KRAS-mutant NSCLC Xenografts | Not specified | Tumor inhibition and prolonged survival, particularly in models with INK4a/Arf and/or p53 mutations. | [6][7] |
| PC3 Prostate Cancer Xenografts | Co-administered with docetaxel (B913) | Greater inhibition of xenograft growth compared to either monotherapy. | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of FAK inhibitors on cancer cell proliferation and viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of VS-4718 or defactinib in culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration using a non-linear regression model.
Western Blot Analysis for FAK Phosphorylation
This protocol details the procedure for detecting the inhibition of FAK autophosphorylation.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of VS-4718 or defactinib for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total FAK and a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of FAK inhibitors in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the FAK inhibitor in a suitable vehicle (e.g., 0.5% carboxymethylcellulose/0.1% Tween 80).[1] Administer the drug orally (p.o.) to the treatment group at a predetermined dose and schedule (e.g., 50 mg/kg, twice daily).[1] The control group receives the vehicle only.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.[1] Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-FAK, Ki-67, and apoptosis markers).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy.
Conclusion
Both VS-4718 and defactinib (VS-6063) are potent FAK inhibitors with demonstrated preclinical anti-cancer activity. VS-4718 shows efficacy in various solid tumor and leukemia models, with a particular emphasis on targeting cancer stem cells.[3][9] Defactinib, a dual FAK/Pyk2 inhibitor, has also shown promise, especially in combination with chemotherapy and in cancers with specific genetic backgrounds like KRAS mutations.[6][7][8] The choice between these inhibitors for a specific research application will depend on the cancer type, the specific signaling pathways of interest, and whether dual FAK/Pyk2 inhibition is desired. The provided data and protocols offer a solid foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of these FAK inhibitors.
References
- 1. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defactinib | Focal Adhesion Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Effect of FAK inhibitor VS-6063 (defactinib) on docetaxel efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to Fak-IN-23 Combination Therapies
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the synergistic effects of Fak-IN-23, a potent Focal Adhesion Kinase (FAK) inhibitor, when used in combination with other targeted therapies. This guide provides an objective comparison of this compound's performance in preclinical cancer models, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Focal Adhesion Kinase is a non-receptor tyrosine kinase frequently overexpressed in various cancers, playing a crucial role in cell survival, proliferation, migration, and therapeutic resistance.[1][2] While FAK inhibitors have shown promise, their efficacy is significantly enhanced when combined with other targeted agents, offering a powerful strategy to overcome resistance and improve anti-tumor responses.[1][3][4] This guide delves into the preclinical evidence for the synergy of this compound with several classes of targeted therapies.
Quantitative Comparison of Synergistic Efficacy
The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced anti-cancer effects of combining FAK inhibitors with other targeted therapies.
Table 1: In Vitro Synergistic Effects of FAK Inhibitors in Combination Therapies
| Cancer Type | FAK Inhibitor | Combination Drug | Cell Line(s) | Combination Effect (CI/ZIP Score) | Reference |
| KRAS G12C Mutant Cancers | IN10018, Defactinib, GSK2256098 | AMG510 (KRAS G12C Inhibitor) | SW837, Mia PaCa-2, NCI-H23, NCI-H1792, NCI-H2122 | Synergistic (CI analysis performed) | [5] |
| Diffuse Gastric Cancer | Defactinib, VS-4718 | VS-6766 (RAF/MEK Inhibitor) | Cdh1−/−RHOAY42C/+ organoids | Synergistic (ZIP Score: 11.681 - 23.675) | [6] |
| Diffuse Gastric Cancer | Defactinib | Trametinib (MEK Inhibitor) | Cdh1−/−RHOAY42C/+ organoids | Synergistic (ZIP Score: 15.978) | [6] |
| Diffuse Gastric Cancer | Defactinib | Palbociclib (CDK4/6 Inhibitor) | DGC PDOs | Enhanced Efficacy | [6] |
| Squamous Cell Carcinoma | VS-4718 | Vorinostat, Panobinostat (HDAC Inhibitors) | A549, Flo1 | Synergistic Reduction in Cell Viability | [1] |
| Uveal Melanoma | VS-4718, Defactinib | Trametinib, Cobimetinib, Selumetinib (MEK Inhibitors) | 92.1, BAP1 wild-type and null cells | Synergistic (CI < 1) | [7] |
| Ewing Sarcoma | PF-562271, VS-4718 | AZD-1152 (Aurora Kinase B Inhibitor) | A673, TC32 | Synergistic (CI < 0.7) | [8] |
CI: Combination Index; ZIP: Zero Interaction Potency. A CI value < 1 or a ZIP score > 10 indicates synergy.
Table 2: In Vivo Tumor Growth Inhibition with FAK Inhibitor Combination Therapies
| Cancer Model | FAK Inhibitor | Combination Drug | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer (CDX) | IN10018 (25 mg/kg) | AMG510 (10 mg/kg) | Not specified | Synergistic tumor growth inhibition | [5] |
| NSCLC (CDX) | IN10018 | AMG510 | Not specified | Synergistic tumor growth inhibition | [5] |
| Pancreatic Ductal Adenocarcinoma (PDX) | IN10018 | Sacituzumab Tubulysin (TROP2 ADC) | Not specified | Superior anti-tumor efficacy compared to monotherapy | [9] |
| Ewing Sarcoma (Xenograft) | PF-562271 (100 mg/kg, twice daily) | AZD-1152 (25 mg/kg, daily) | Not specified | Significantly impaired tumor progression | [8] |
CDX: Cell-line Derived Xenograft; PDX: Patient-Derived Xenograft; NSCLC: Non-Small Cell Lung Cancer; ADC: Antibody-Drug Conjugate.
Mechanistic Insights into Synergistic Interactions
The synergistic effects of this compound in combination with other targeted therapies stem from the intricate interplay of cellular signaling pathways. FAK acts as a central node in pathways that regulate cell survival, proliferation, and resistance to therapy.
Synergy with KRAS G12C and MAPK/MEK Inhibitors
In cancers with KRAS mutations, inhibition of the KRAS G12C protein can lead to adaptive resistance through the activation of FAK signaling.[2][5] Combining a FAK inhibitor with a KRAS G12C inhibitor or a downstream MEK inhibitor effectively counteracts this resistance mechanism, leading to a more profound and durable anti-tumor response.[5][6][7] A key downstream effector in this pathway is the transcriptional co-activator YAP, whose activity is often dysregulated in cancer.[1][2][5]
Caption: FAK and MAPK/KRAS G12C signaling pathway synergy.
Synergy with CDK4/6 Inhibitors
In diffuse gastric cancer, FAK inhibition can lead to compensatory activation of the cell cycle machinery.[6] Combining a FAK inhibitor with a CDK4/6 inhibitor, such as palbociclib, which blocks cell cycle progression, results in a synergistic anti-tumor effect.[6][10]
Caption: FAK and CDK4/6 inhibitor synergistic pathway.
Synergy with HDAC Inhibitors
The combination of FAK and Histone Deacetylase (HDAC) inhibitors has demonstrated synergy in squamous cell carcinoma.[1] Mechanistically, HDAC inhibitors can potentiate the inactivation of FAK induced by FAK inhibitors and impair the nuclear localization of YAP, a key downstream effector of FAK signaling.[1][11] This dual blockade of FAK and YAP activity leads to enhanced apoptosis and reduced cell proliferation.[1]
Caption: Synergistic mechanism of FAK and HDAC inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of FAK inhibitors alone and in combination with other targeted therapies.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of the FAK inhibitor, the combination drug, or both for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and combination indices (CI) using appropriate software (e.g., CompuSyn).
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of key proteins in the FAK signaling pathway following drug treatment.
Protocol:
-
Cell Lysis: Treat cells with the indicated drugs for the specified duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FAK (Tyr397), total FAK, p-ERK, total ERK, YAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western Blot analysis.
In Vivo Tumor Growth Inhibition Assay
Objective: To evaluate the anti-tumor efficacy of FAK inhibitor combinations in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, FAK inhibitor alone, combination drug alone, and combination therapy). Administer drugs according to the specified dosing regimen and schedule (e.g., oral gavage daily).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., IHC, western blot).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group.
Caption: Workflow for in vivo tumor growth inhibition studies.
This guide provides a solid foundation for understanding the potent synergies of this compound with other targeted therapies. The presented data and protocols are intended to aid researchers in the design and execution of further preclinical and clinical investigations, ultimately paving the way for more effective cancer treatments.
References
- 1. A Synergistic Anti-Cancer FAK and HDAC Inhibitor Combination Discovered by a Novel Chemical-Genetic High-Content Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal Adhesion Kinase (FAK) Inhibition Synergizes with KRAS G12C Inhibitors in Treating Cancer through the Regulation of the FAK-YAP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Focal Adhesion Kinase Using Inhibitors of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal Adhesion Kinase (FAK) Inhibition Synergizes with KRAS G12C Inhibitors in Treating Cancer through the Regulation of the FAK–YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of combination strategies for Focal Adhesion Kinase inhibition in Diffuse Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Lethal Screens Reveal Co-Targeting FAK and MEK as a Multimodal Precision Therapy for GNAQ-Driven Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Chemical Screening Identifies Focal Adhesion Kinase and Aurora Kinase B Inhibition as a Synergistic Treatment Combination in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting FAK improves the tumor uptake of antibody-drug conjugates to strengthen the anti-cancer responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of FAK Inhibitor Specificity for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective Focal Adhesion Kinase (FAK) inhibitor is critical for both elucidating FAK's role in cellular processes and for developing targeted cancer therapies. This guide provides an objective comparison of the specificity of prominent FAK inhibitors, supported by experimental data, to inform the selection of the most appropriate research tools.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a key mediator of signaling pathways downstream of integrins and growth factor receptors.[1][2] Its role in cell adhesion, migration, proliferation, and survival makes it a compelling target in oncology, as its overexpression is linked to the progression and metastasis of various cancers.[3] The central mechanism of FAK activation involves autophosphorylation at the Y397 residue, which creates a binding site for Src family kinases, leading to the activation of downstream pathways such as PI3K/AKT and MAPK.[1]
Given the highly conserved nature of the ATP-binding pocket among kinases, the specificity of a kinase inhibitor is a crucial determinant of its utility, both as a research tool and as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and unwanted cellular toxicity.[4][5] This guide focuses on a head-to-head comparison of the specificity of several FAK inhibitors, with a particular focus on their activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), which shares significant sequence homology with FAK.[6]
Quantitative Comparison of FAK Inhibitor Potency and Selectivity
The following table summarizes the biochemical potency (IC50 or Ki) of selected FAK inhibitors against FAK and Pyk2. Lower values indicate greater potency. The selectivity is presented as the ratio of Pyk2 IC50 to FAK IC50/Ki, where a higher number indicates greater selectivity for FAK over Pyk2.
| Inhibitor | FAK IC50/Ki | Pyk2 IC50 | Selectivity (Pyk2/FAK) | Other Notable Kinase Targets (<100-fold selectivity) |
| Defactinib (VS-6063) | 0.6 nM (IC50)[3] | <0.6 nM (IC50)[3] | Dual FAK/Pyk2 inhibitor[3] | Inhibits 9 other kinases with IC50 < 1 µM[3] |
| GSK2256098 | 0.4 nM (Ki)[3] | >1000-fold less potent than FAK | Highly Selective for FAK (>1000-fold)[7][8] | In a panel of 261 kinases, only FAK was inhibited by >50%[8] |
| PF-562271 | 1.5 nM (IC50)[3][9] | ~15 nM (IC50)[3] | ~10-fold[3][9] | Some Cyclin-Dependent Kinases (CDKs)[9] |
| VS-4718 (PND-1186) | 1.5 nM (IC50)[9] | - | Described as a selective FAK inhibitor[9] | FLT3, ACK1 |
Note: IC50 and Ki values can vary between studies due to different assay conditions.
FAK Signaling Pathway and Points of Inhibition
The diagram below illustrates the canonical FAK signaling pathway, highlighting the crucial autophosphorylation step at tyrosine 397 (Y397) which is the target for most ATP-competitive inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of FAK inhibitors. Below are summaries of key experimental protocols used to determine inhibitor specificity and cellular activity.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of FAK in a cell-free system.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity. A luciferase-based reaction is used to measure the remaining ATP in the well after the kinase reaction, which is inversely correlated with FAK activity.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing kinase buffer, a FAK substrate (e.g., a generic peptide substrate), and ATP.
-
Inhibitor Addition: Serial dilutions of the test inhibitor are added to the wells of a microplate.
-
Initiation: The kinase reaction is initiated by the addition of purified recombinant FAK enzyme.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: A reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP, which is then measured using a luciferase/luciferin reaction that produces a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2]
Cellular FAK Autophosphorylation Assay (Western Blot)
This assay assesses the inhibitor's ability to block FAK activation within a cellular context by measuring the phosphorylation of FAK at its autophosphorylation site, Tyr397.
Principle: Cells are treated with the FAK inhibitor, and the total protein is extracted. Western blotting is then used to detect the levels of phosphorylated FAK (p-FAK Y397) and total FAK. A decrease in the ratio of p-FAK to total FAK indicates inhibition of FAK activity.
Protocol Outline:
-
Cell Culture and Treatment: Adherent cells are grown to 70-80% confluency and then treated with various concentrations of the FAK inhibitor for a predetermined time (e.g., 1-6 hours). A vehicle control (e.g., DMSO) is included.[1][10]
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed with a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1][11]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).[11]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[1][12]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for p-FAK (Y397). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11][12]
-
Detection: A chemiluminescent substrate is applied to the membrane, and the resulting signal is detected using an imaging system.[11]
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with a primary antibody against total FAK and a loading control protein (e.g., GAPDH or β-actin).[1]
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software. The level of FAK phosphorylation is expressed as the ratio of the p-FAK (Y397) signal to the total FAK signal.
Experimental Workflow for FAK Inhibitor Specificity Profiling
The following diagram outlines a typical workflow for characterizing and comparing the specificity of FAK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Selective Focal Adhesion Kinase (FAK) Inhibitors - Innovations [innovations.dana-farber.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
Overcoming Drug Resistance: A Comparative Guide to FAK Inhibitor Combination Therapies
The development of resistance to targeted therapies and conventional chemotherapies remains a significant hurdle in cancer treatment. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical mediator of drug resistance through its role in various signaling pathways that control cell survival, proliferation, and invasion.[1][2] Inhibition of FAK is a promising strategy to overcome resistance, particularly when combined with other anti-cancer agents. This guide provides a comparative overview of preclinical data on FAK inhibitor combination therapies, focusing on their efficacy in overcoming drug resistance.
While the specific compound "Fak-IN-23" did not yield dedicated research in the scope of this review, we will explore the broader landscape of well-characterized FAK inhibitors and their synergistic effects with other drugs.
FAK Inhibitor Combination Strategies and Efficacy
Combination therapies involving FAK inhibitors have demonstrated significant potential in preclinical models to resensitize resistant cancer cells to various treatments. The primary rationale behind these combinations is to simultaneously block the primary oncogenic driver pathway and the FAK-mediated resistance pathway.
FAK and MEK Inhibitor Combinations
A prevalent strategy for overcoming resistance involves the dual inhibition of FAK and the MAPK/ERK kinase (MEK). This is particularly relevant in cancers driven by mutations in the RAS/RAF/MEK pathway.[3]
Table 1: Synergistic Effects of FAK and MEK Inhibitor Combinations
| FAK Inhibitor | MEK Inhibitor | Cancer Type | Key Findings | Reference |
| VS-4718 | Trametinib | Glioblastoma (GBM) | Synergistic inhibition of cell viability in both 2D and 3D cultures. Significant reduction in tumor volume in orthotopic transplantation models. | [4] |
| VS-4718 | GDC-0623 | Glioblastoma (GBM) | Additive to synergistic effects on cell survival. | [4] |
| Defactinib | Avutometinib (VS-6766) | BRAF-mutant Melanoma | Strong activity against BRAFi-resistant melanoma cell lines in both 2D and 3D growth conditions. | [5] |
FAK and EGFR-TKI Combinations
In non-small cell lung cancer (NSCLC) with EGFR mutations, acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a major clinical challenge. FAK signaling has been identified as a key driver of this resistance.[6]
Table 2: Efficacy of Novel FAK Inhibitors in Overcoming EGFR-TKI Resistance in NSCLC
| FAK Inhibitor | EGFR-TKI | Cell Lines | Key Findings | Reference |
| Compound 10k | Osimertinib | PC9AR (Osimertinib-resistant) | Re-sensitized resistant cells to EGFR-TKIs. Inhibited tumor growth and enhanced Osimertinib efficacy in resistant xenografts. | [6] |
| Compound 10l | Osimertinib | H1975OR (Osimertinib-resistant) | Showed strong anti-proliferative, anti-migratory, and pro-apoptotic effects in EGFR-TKI-resistant cells. | [6] |
FAK and Chemotherapy Combinations
FAK inhibition has also been shown to enhance the efficacy of conventional chemotherapy in resistant tumors.
Table 3: FAK Inhibitors in Combination with Chemotherapy
| FAK Inhibitor | Chemotherapy | Cancer Type | Key Findings | Reference |
| VS-4718 | Cisplatin and Paclitaxel | Cisplatin-resistant Ovarian Cancer (A2780-CP70) | Remarkable antitumor effects in vivo, highlighting synergistic potential. | [7] |
| PF-562271 | Temozolomide (B1682018) | Glioblastoma (GBM) | Enhanced the effect of temozolomide on tumor growth in a mouse glioma model. | [4] |
Signaling Pathways and Mechanisms of Action
FAK promotes drug resistance through the activation of several downstream signaling pathways, including the PI3K-AKT, MAPK (RAS-RAF-MEK-ERK), and SRC pathways.[1][6] FAK inhibitors, in combination with other targeted agents, can effectively shut down these escape routes.
The diagram above illustrates the central role of FAK in integrating signals from integrins and receptor tyrosine kinases (RTKs) to activate downstream pathways like PI3K/AKT and RAS/MEK/ERK, ultimately leading to cell proliferation, invasion, and drug resistance. Combination therapy with FAK inhibitors and other targeted agents can block these pathways at multiple levels.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the literature.
Cell Viability and Synergy Analysis
-
Cell Lines: A variety of cancer cell lines are used, including patient-derived glioblastoma stem cells and established cell lines with acquired drug resistance (e.g., PC9AR, H1975OR).[4][6]
-
Method: Cells are seeded in 96-well plates and treated with a matrix of concentrations of the FAK inhibitor and the combination drug for a specified period (e.g., 72 hours).[7] Cell viability is assessed using assays such as the Sulforhodamine B (SRB) assay or CellTiter-Glo.
-
Data Analysis: Synergy between the drugs is quantified using software like SynergyFinder, which calculates synergy scores based on models such as Loewe additivity or Bliss independence.[4]
3D Spheroid Growth Assays
-
Method: Cancer cells are cultured in ultra-low attachment plates to allow the formation of 3D spheroids. Spheroids are then treated with the drug combinations.
-
Analysis: The effect on spheroid growth and morphology is monitored over time using imaging techniques. Spheroid size and viability can be quantified.[6]
In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells.
-
Treatment: Once tumors are established, mice are randomized into treatment groups and receive the FAK inhibitor, the combination drug, or the combination, typically administered via oral gavage or intraperitoneal injection.
-
Endpoint: Tumor volume is measured regularly. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry to assess pathway inhibition.[6]
References
- 1. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 3. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Combinations Targeting FAK and MEK Overcomes Tumor Heterogeneity in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A critical role of FAK signaling in Rac1-driven melanoma cell resistance to MAPK pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Fak-IN-23 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel kinase inhibitors is paramount to advancing therapeutic strategies. This guide provides a framework for the cross-validation of the Focal Adhesion Kinase (FAK) inhibitor, Fak-IN-23, and compares its theoretical performance with established FAK inhibitors. Due to the limited availability of public data on this compound, with most information likely contained within patent application WO2024168385, this guide utilizes data from well-characterized FAK inhibitors to illustrate a comparative analysis.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression is implicated in the progression and metastasis of various cancers, making it a key therapeutic target.[1][2] this compound is a novel small molecule inhibitor targeting FAK. A thorough cross-laboratory validation of its activity is essential to determine its potency, selectivity, and potential as a therapeutic agent.
Quantitative Comparison of FAK Inhibitor Activity
A direct comparison of inhibitor potency is critical for selecting the appropriate compound for further studies. The following table provides a template for summarizing the inhibitory activities of this compound against other known FAK inhibitors. Data for established inhibitors are provided as examples.
| Inhibitor | FAK IC50 (nM) | Pyk2 IC50 (nM) | Cellular pFAK (Y397) Inhibition IC50 (nM) | Cell Line | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | - | WO2024168385 |
| Defactinib (VS-6063) | 0.6 | <0.6 | ~10 | Various | [1] |
| PF-562,271 | 1.5 | 15 | ~30 | Various | [3] |
| GSK2256098 | 0.4 (Ki) | >1000 | ~5 | Various | [4] |
| Compound 23 | 9.7 | Not Reported | Not Reported | MDA-MB-231 | [1] |
| Y15 | ~50 (in vitro kinase assay) | Not Reported | ~100 | SW620, BT474 | [1] |
FAK Signaling Pathway and Inhibition
The following diagram illustrates the central role of FAK in cellular signaling and the point of intervention for FAK inhibitors.
Experimental Protocols
To ensure reproducibility and enable cross-lab validation, standardized experimental protocols are essential.
In Vitro FAK Kinase Assay
This assay determines the direct inhibitory effect of a compound on FAK's enzymatic activity.
-
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by FAK. Inhibition of FAK results in a decreased FRET signal.
-
Materials:
-
Recombinant human FAK enzyme
-
ULight™-poly-GT substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound and others)
-
384-well low-volume black plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the FAK enzyme and the test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and ULight™-poly-GT substrate.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and add the europium-labeled anti-phosphotyrosine antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot for Cellular FAK Autophosphorylation (pFAK Y397)
This cell-based assay assesses the inhibitor's ability to block FAK activation within a cellular context.
-
Principle: Cells are treated with the FAK inhibitor, and the level of FAK autophosphorylation at tyrosine 397 (pFAK Y397) is measured by Western blot.
-
Materials:
-
Cancer cell line with active FAK signaling (e.g., MDA-MB-231, SW620)
-
Cell culture medium and supplements
-
FAK inhibitor (this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pFAK (Y397), anti-total FAK, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with serial dilutions of the FAK inhibitor for a predetermined time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against pFAK (Y397).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total FAK and the loading control.
-
Quantify band intensities to determine the dose-dependent inhibition of FAK phosphorylation.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of the FAK inhibitor on cell proliferation and viability.
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.
-
Materials:
-
Cancer cell line
-
96-well plates
-
FAK inhibitor (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the FAK inhibitor for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Experimental Workflow for FAK Inhibitor Validation
The following diagram outlines a general workflow for the validation of a novel FAK inhibitor like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles and inhibitors of FAK in cancer: current advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Fak-IN-23
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for Fak-IN-23, a focal adhesion kinase (FAK) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on established best practices for the disposal of similar small molecule inhibitors used in research settings.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to minimize exposure and risk.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][2]
-
Personal Protective Equipment (PPE) : All personnel must wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a fully buttoned laboratory coat.[1]
-
Avoid Contact : Prevent direct contact with the skin, eyes, and clothing.[1][3] In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation develops or persists.[1]
-
Spill Response : In case of a spill, contain the material using an inert absorbent such as vermiculite (B1170534) or sand.[1] Carefully collect the absorbed material and place it into a sealed, appropriately labeled container for hazardous waste disposal.[1]
Quantitative Data Summary
The following table summarizes the type of information that would typically be found in a Safety Data Sheet for a research compound like this compound. Since specific data for this compound is not available, this table serves as a template for the critical information researchers should seek from the supplier-specific SDS.
| Parameter | Typical Information Needed for Disposal Decisions | Notes |
| LD50 (Lethal Dose, 50%) | Oral, Dermal, Inhalation data | This value indicates the acute toxicity of the substance and is crucial for risk assessment. |
| Hazard Class | e.g., Flammable, Corrosive, Toxic | Determines the primary hazard and dictates storage and segregation requirements. |
| Pictograms | GHS Hazard Pictograms | Provides a quick visual reference for the types of hazards associated with the chemical. |
| Environmental Hazards | Aquatic toxicity data | Important for understanding the impact of accidental release into the environment and informs disposal methods to prevent contamination of waterways.[4] |
| Reactivity Data | Incompatibilities with other chemicals | Crucial for preventing dangerous reactions during storage and disposal. Waste streams must be segregated based on compatibility. |
| Regulatory Information | Waste Disposal Codes (e.g., EPA hazardous waste codes) | These codes are required for proper labeling and disposal manifests, ensuring compliance with federal, state, and local regulations.[5] |
Experimental Protocol: Disposal of this compound from a Cell-Based Assay
The following is a generalized protocol for the disposal of this compound and associated waste generated from a typical cell-based assay.
-
Preparation : Before starting the experiment, prepare designated hazardous waste containers for solid and liquid waste that will come into contact with this compound.
-
Segregation of Waste at the Source :
-
Liquid Waste : All solutions containing this compound (e.g., unused stock solutions, media from treated cells) must be collected in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[1] Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Solid Waste : All consumables contaminated with this compound (e.g., pipette tips, serological pipettes, gloves, flasks, plates) must be collected in a separate, clearly labeled hazardous waste container for solids.[1][6]
-
-
Containerization and Labeling :
-
Both solid and liquid waste containers must be securely sealed.
-
Label all containers clearly with "Hazardous Waste," the full chemical name "this compound," and an estimate of the concentration and quantity.[1] The date of accumulation should also be included.
-
-
Storage :
-
Final Disposal :
-
Never dispose of this compound waste down the drain or in the regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide the EHS office or contractor with a complete and accurate description of the waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.tocris.com [documents.tocris.com]
- 3. fishersci.ca [fishersci.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Fak-IN-23
This guide provides crucial safety and logistical information for the handling of FAK-IN-23, a focal adhesion kinase (FAK) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step protocol for the operational lifecycle of this compound, from receipt to disposal. This information is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
It is critical to confirm the specific properties of the FAK inhibitor being used by referencing the Certificate of Analysis or Safety Data Sheet (SDS) provided by the supplier. The data presented below is for a comparable FAK inhibitor and should be used as a reference.
| Property | Value | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture. However, due to its potent biological activity, it should be handled with care. Another related compound is classified as Acute toxicity, Oral (Category 4) and very toxic to aquatic life with long-lasting effects. | [1] |
| Storage (Powder) | -20°C for 1 month, -80°C for 6 months (sealed, away from moisture and light). | [1] |
| Storage (in Solvent) | -80°C. | [1] |
Personal Protective Equipment (PPE)
Given the potent biological activity of FAK inhibitors, a cautious approach to personal protection is essential. The following PPE is mandatory when handling this compound in either solid or solution form.[1]
| PPE Category | Description |
| Gloves | Double gloving with chemotherapy-rated, powder-free nitrile gloves is required.[1] Gloves should be changed immediately if they become contaminated, punctured, or torn.[1] |
| Gown | A disposable, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is mandatory.[1] Cuffs should be tucked into the outer pair of gloves.[1] |
| Eye and Face Protection | At a minimum, ANSI-rated safety glasses with side shields must be worn.[1] |
| Respiratory Protection | In cases of insufficient ventilation or when handling powders outside of a certified chemical fume hood, a certified respirator should be used.[2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the safe handling procedures for this compound.
-
Receiving and Inspection :
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Wear a single pair of nitrile gloves during this initial inspection.[1]
-
If the primary container's integrity is compromised, immediately place it inside a clearly labeled, sealed secondary container or bag and consult your institution's Environmental Health and Safety (EHS) office for guidance.[1]
-
-
Storage :
-
Preparation of Solutions :
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood or other appropriate containment device.
-
Before handling, ensure all required PPE is correctly worn.
-
Use appropriate laboratory equipment (e.g., weigh boats, spatulas, pipette tips) designated for hazardous compounds.
-
-
Use in Experiments :
-
When using solutions of this compound, maintain all PPE.
-
Conduct all experimental procedures within a certified chemical fume hood.
-
Avoid the generation of aerosols.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.[1]
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items, including gloves, gowns, weigh boats, and pipette tips, that have come into contact with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste bag.[1] |
| Liquid Waste | Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps Waste | Needles and syringes used for handling the inhibitor must be disposed of in an approved sharps container.[1] |
| Final Disposal | All hazardous waste must be disposed of through your institution's EHS office, following all local, state, and federal regulations.[1] |
Visual Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Signaling Pathway Context
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways related to cell survival, proliferation, migration, and angiogenesis.[4][5] It is often overexpressed in various cancers.[5] FAK integrates signals from integrins and growth factor receptors to activate downstream pathways such as PI3K/AKT and RAS/RAF/MEK/ERK.[4]
Caption: FAK signaling and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
